1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIZBBURXQODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649519 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126650-67-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic Acid
Introduction: The Strategic Importance of Fluorinated Azetidines in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When combined with conformationally constrained scaffolds like the azetidine ring, the resulting building blocks become powerful tools for medicinal chemists.[2]
The azetidine ring, a four-membered nitrogen heterocycle, serves as a bioisostere for various functional groups and can impart favorable physicochemical properties. The specific molecule, 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid, is a particularly valuable synthon. It combines:
-
A Boc-protected amine , allowing for straightforward incorporation into peptide chains or other molecular frameworks under standard coupling conditions.[3]
-
A quaternary center at the 3-position, providing steric hindrance and locking in a specific conformation.
-
A fluorine atom , which can modulate the pKa of the adjacent carboxylic acid and engage in favorable non-covalent interactions with biological targets.
-
A carboxylic acid , providing a handle for further chemical modification.
This guide provides an in-depth examination of the first successful synthesis of this important building block, focusing on the strategic decisions, mechanistic underpinnings, and practical execution of the synthetic pathway.
Retrosynthetic Analysis and Strategic Considerations
The primary challenge in synthesizing the target molecule lies in the controlled construction of the densely functionalized, strained azetidine ring, particularly the stereospecific installation of the C3-fluorine quaternary center. A logical retrosynthetic approach breaks the molecule down into more manageable precursors.
Caption: High-level retrosynthetic analysis of the target compound.
This analysis highlights three critical transformations:
-
Oxidation: The carboxylic acid can be accessed via oxidation of a primary alcohol. This is a robust and high-yielding transformation.
-
Protecting Group Strategy & Cyclization: The Boc group is essential for final use, but may not be compatible with all steps of the synthesis. Therefore, a different nitrogen protecting group that facilitates ring closure and can be readily exchanged for a Boc group is required.
-
Fluorination: The most crucial step is the introduction of the fluorine atom. Direct fluorination of an azetidine ring at the C3 position is challenging. An alternative is to perform the fluorination on an acyclic precursor before ring closure.
A Validated Multi-Step Synthesis Pathway
The first successful synthesis, reported by Van Hende et al. in The Journal of Organic Chemistry, elegantly addresses these challenges through a linear sequence starting from an acyclic allylic amine.[4][5] This pathway remains the foundational route for accessing this compound.
Overall Synthesis Workflow
The pathway hinges on an electrophilic bromofluorination of a protected allylic amine, which simultaneously installs the requisite fluorine and a bromine handle for subsequent intramolecular cyclization to form the azetidine ring.
Caption: Validated workflow for the synthesis of the target molecule.
Mechanistic and Strategic Rationale
-
Step 1: Bromofluorination of the Acyclic Precursor : The synthesis commences with the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine.[4][6] The use of N-Bromosuccinimide (NBS) as a bromine source and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source is key. The reaction proceeds via a bromonium ion intermediate, which is then opened by a fluoride anion at the more substituted carbon, establishing the C-F bond. The diphenylmethylidene group serves as a robust imine protecting group for the nitrogen.
-
Step 2: Reduction and Intramolecular Cyclization : The imine is first reduced to a secondary amine using sodium borohydride (NaBH₄). The subsequent ring closure is an intramolecular Williamson ether synthesis analogue, where the newly formed amine displaces the bromine atom to form the strained four-membered azetidine ring.[4] This step validates the choice of bromofluorination, as the bromine serves as an excellent leaving group for the cyclization.
-
Step 3: Protecting Group Exchange : The diphenylmethyl (N-benzhydryl) group, while effective for the initial steps, must be replaced with the more synthetically versatile Boc group. This is achieved via hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4][7] The resulting free secondary amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-3-fluoro-3-hydroxymethylazetidine.
-
Step 4: Oxidation to the Carboxylic Acid : The final and critical step is the oxidation of the primary alcohol to a carboxylic acid without degrading the sensitive azetidine ring. A powerful yet selective oxidation system is required. The use of a catalytic amount of ruthenium(III) chloride (RuCl₃·3H₂O) with sodium periodate (NaIO₄) as the stoichiometric oxidant effectively achieves this transformation, yielding the desired 1-Boc-3-fluoroazetidine-3-carboxylic acid in a crystalline form.[4][5]
Detailed Experimental Protocol: Oxidation of 1-Boc-3-fluoro-3-hydroxymethylazetidine
The following protocol is adapted from the validated procedure reported by Van Hende et al.[4] It describes the final oxidation step, which is often the most critical for obtaining the pure target compound.
Materials and Reagents:
-
1-Boc-3-fluoro-3-hydroxymethylazetidine
-
Ruthenium(III) chloride hydrate (RuCl₃·3H₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-fluoro-3-hydroxymethylazetidine (1.0 eq) in a 1:1:1.5 mixture of acetonitrile, carbon tetrachloride, and water.
-
Addition of Oxidants: To the stirred solution, add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·3H₂O, ~0.05 eq).
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for approximately 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, pour the reaction mixture into 1 M HCl.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product is typically obtained as a crystalline solid and can be further purified by recrystallization if necessary. The reported yield for this step is 47%.[4][5]
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the final product. The data below is consistent with the reported values for this compound.[4]
| Analysis | Observed Data (Solvent: CDCl₃) |
| Appearance | White crystalline solid |
| ¹H NMR (ppm) | 1.46 (s, 9H, C(CH₃)₃); 4.21 (dd, 2H, CH₂N); 4.43 (dd, 2H, CH₂N); 8.99 (br s, 1H, COOH) |
| ¹⁹F NMR (ppm) | -163.19 (pentet, J = 19.5 Hz) |
| ¹³C NMR (ppm) | 28.5 (C(CH₃)₃); 59.3 (d, J = 24.2 Hz, (CH₂)₂N); 81.7 (C(CH₃)₃); 87.0 (d, J = 220.4 Hz, CF); 156.6 (COOBoc); 170.8 (d, J = 28.8 Hz, COOH) |
| Melting Point | 86 °C |
Challenges and Alternative Approaches
It is instructive to consider synthetic strategies that were explored but proved unsuccessful, as they highlight the nuances of fluorination chemistry. An alternative and more convergent approach would be the direct fluorination of a pre-formed azetidine ring, such as methyl 1-Boc-azetidine-3-carboxylate. However, attempts to achieve this via deprotonation with strong bases like LDA followed by quenching with an electrophilic fluorinating agent (e.g., Selectfluor) were reported to be unsuccessful, returning only the starting material.[4] This failure underscores the difficulty of forming the requisite enolate in the strained azetidine system and reinforces the strategic utility of installing the fluorine atom on an acyclic precursor prior to cyclization.
Conclusion
The synthesis of this compound is a multi-step process that requires careful strategic planning, particularly concerning the introduction of the fluorine atom and the management of protecting groups. The validated pathway, proceeding through a key bromofluorination/cyclization sequence followed by protecting group exchange and a robust final oxidation, provides a reliable method for accessing this highly valuable building block. The insights gained from this synthesis are broadly applicable to the preparation of other complex, fluorinated heterocyclic compounds for the advancement of drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic Acid: A Privileged Scaffold for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid (CAS Number: 1126650-67-6). Primarily utilized as a high-value building block in medicinal chemistry, this compound serves as a critical starting material for the synthesis of advanced therapeutic agents. Its unique trifunctional scaffold, featuring a strained azetidine ring, a stereochemically defined fluorine atom, and versatile carboxylic acid and Boc-protected amine functionalities, offers a distinct advantage in drug design. This guide will delve into its pivotal role in the development of novel inhibitors targeting the creatine transporter SLC6A8 for oncology applications, providing detailed synthetic protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[2][3] The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa to improve cell permeability.[4]
This compound (Figure 1) embodies these advantages. It is not an active pharmaceutical ingredient (API) itself, but rather a sophisticated fragment molecule used for the synthesis of more complex drug candidates.[1][5] Its structure is particularly valuable for creating compounds targeting a range of diseases, including central nervous system disorders, inflammation, and infectious diseases.[4] A primary and well-documented application, which will be the focus of this guide, is its use as a key intermediate in the synthesis of inhibitors for the creatine transporter SLC6A8, a novel target in cancer therapy.[6][7]
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is essential for its effective use in a laboratory setting.
Physicochemical Data
The key properties of CAS 1126650-67-6 are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1126650-67-6 | [8] |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | [8] |
| Synonyms | 3-Fluoro-1,3-azetidinedicarboxylic acid 1-tert-butyl ester; 1-Boc-3-fluoroazetidine-3-carboxylic acid | [8] |
| Molecular Formula | C₉H₁₄FNO₄ | [8] |
| Molecular Weight | 219.21 g/mol | [8] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | 2-8°C, keep container tightly closed in a dry and well-ventilated place | [4] |
Safety & Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment. A specific Safety Data Sheet (SDS) should always be consulted before use.
-
Hazard Identification: While a specific GHS classification is not universally established, related compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][9]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[7]
-
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
-
-
Stability and Reactivity: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents.
Synthesis of the Core Scaffold
The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is based on a validated pathway published in the Journal of Organic Chemistry.[10]
Rationale Behind the Synthetic Strategy
The chosen pathway involves the construction of the azetidine ring via an intramolecular cyclization, followed by functional group manipulations to install the fluorine and carboxylic acid moieties and to append the Boc protecting group. This approach allows for controlled introduction of the key structural features.
Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid
This protocol is an overview of the key transformations. Researchers should refer to the original publication for precise experimental details and characterization data.[10]
-
Bromofluorination: The synthesis begins with the bromofluorination of an appropriate acyclic precursor, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This step introduces the fluorine atom and a bromine atom that facilitates the subsequent cyclization.
-
Ring Closure: The resulting intermediate undergoes reduction of the imine bond and subsequent intramolecular cyclization (ring closure) to form the 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine core. This is a critical step in forming the strained four-membered ring.
-
Deprotection and Reprotection: The 4-methoxybenzyl and diphenylmethyl protecting groups are removed. The nitrogen of the azetidine ring is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which is crucial for subsequent synthetic steps.[4]
-
Oxidation: The final step is the oxidation of the primary alcohol (hydroxymethyl group) to a carboxylic acid. This transformation yields the final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid.
Diagram 1. Simplified workflow for the synthesis of the title compound.
Application in Drug Discovery: Targeting the Creatine Transporter SLC6A8
The primary utility of CAS 1126650-67-6 is as a precursor for synthesizing inhibitors of the creatine transporter, also known as Solute Carrier Family 6 Member 8 (SLC6A8).
Mechanism of Action: Exploiting Cancer's Metabolic Vulnerability
Creatine is a vital molecule for cellular energy homeostasis. It is taken up by cells via the SLC6A8 transporter and then phosphorylated by creatine kinase (CKB) to form phosphocreatine.[6] Phosphocreatine serves as a rapid reserve of high-energy phosphate to regenerate ATP from ADP, which is crucial for cells with high energy demands.[6][7]
Many cancer cells, particularly those in hypoxic environments such as liver metastases, exhibit increased expression of SLC6A8 and CKB.[6][7] This upregulation allows them to maintain high ATP levels to survive metabolic stress and proliferate. Therefore, inhibiting the creatine transport system represents a promising therapeutic strategy to selectively starve cancer cells of a key energy source, leading to apoptosis and suppression of tumor growth and metastasis.[6][7]
Diagram 2. Mechanism of action of SLC6A8 inhibitors in cancer cells.
Synthetic Application: Amide Coupling Protocol
The carboxylic acid functionality of 1-Boc-3-fluoroazetidine-3-carboxylic acid is readily activated for amide bond formation, which is the key step in elaborating the scaffold into potential SLC6A8 inhibitors. While specific protocols for every possible amine coupling partner will vary, the following general procedure using a common coupling reagent system (HATU) serves as a robust starting point.
Objective: To couple this compound with a representative primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Target Amine (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (Ethyl Acetate, 5% HCl (aq), sat. NaHCO₃ (aq), brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Activation: To this solution, add DIPEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester. The base (DIPEA) is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated.
-
Coupling: Add the target amine (1.1 equiv.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials, coupling reagents, and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1-Boc-3-fluoroazetidine-3-carboxamide.
Rationale for Reagent Choice: HATU is a highly efficient, uronium-based coupling reagent that minimizes side reactions and racemization, making it a preferred choice in modern medicinal chemistry for forming amide bonds, especially with valuable or complex substrates.[11]
Diagram 3. Experimental workflow for a typical HATU-mediated amide coupling.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is an enabling tool for modern drug discovery. Its carefully designed structure provides medicinal chemists with a robust scaffold to build novel therapeutics with potentially superior properties. The successful application of this building block in the synthesis of SLC6A8 inhibitors for cancer therapy underscores the power of rational drug design, where understanding a disease's metabolic vulnerabilities can lead to innovative therapeutic strategies. As research into complex diseases continues, the demand for sophisticated, three-dimensional, and functionalized building blocks like fluorinated azetidines will undoubtedly grow, paving the way for the next generation of targeted medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Section - CNIO [cnio.es]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid
Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with sterically constrained scaffolds like the azetidine ring, these effects are amplified, offering a powerful tool to navigate complex biological space.
The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile bioisostere for more common motifs like phenyl rings or gem-dimethyl groups. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced potency and selectivity for biological targets. The development of functionalized azetidines, therefore, represents a critical endeavor for expanding the chemical toolbox available to drug discovery professionals.
This guide provides a comprehensive overview of the discovery and seminal synthesis of a particularly valuable building block: 1-Boc-3-fluoroazetidine-3-carboxylic acid . This molecule elegantly combines the conformational rigidity of the azetidine core with the metabolic and electronic advantages of a fluorine atom at a quaternary center, all while providing orthogonal handles for further synthetic elaboration through its Boc-protected amine and carboxylic acid functionalities.
The Genesis: Discovery and First Reported Synthesis
The first total synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid was reported in 2009 by the research group of Norbert De Kimpe at Ghent University, Belgium.[2][3][4] This work addressed the growing demand for novel, cyclic fluorinated β-amino acid derivatives as building blocks for peptides and other therapeutics.[4] The authors devised a multi-step synthetic strategy, which remains the foundational route to this important intermediate.
Retrosynthetic Analysis
The logic behind the synthesis can be best understood through a retrosynthetic approach. The target molecule, a protected amino acid, can be disconnected at the carboxylic acid, revealing a primary alcohol as a key precursor. This alcohol, in turn, can be traced back to a protected 3-fluoro-3-(hydroxymethyl)azetidine. The core azetidine ring was envisioned to be formed via an intramolecular cyclization of an acyclic precursor containing both an amine and a suitable leaving group. This key acyclic intermediate was designed to be accessed through the bromofluorination of a strategically protected allylamine derivative.
Caption: Retrosynthetic analysis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
The Forward Synthesis: A Step-by-Step Mechanistic Walkthrough
The forward synthesis elegantly realizes the retrosynthetic plan, employing a series of robust and well-characterized transformations. The choice of protecting groups was critical to the success of the sequence, preventing side reactions and allowing for selective transformations at different stages.
Caption: Forward synthesis workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.
Detailed Experimental Protocols
The following protocols are adapted from the seminal 2009 publication by Van Hende et al. and represent the foundational methodology for the synthesis of this building block.[4]
Protocol 1: Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine
This multi-step, one-pot-style sequence establishes the core fluorinated azetidine ring.
-
Bromofluorination & Reduction: The starting material, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). The resulting imine is then reduced in situ with sodium borohydride (NaBH₄).
-
Intramolecular Cyclization: The crude product from the previous step is treated with a strong base, such as sodium hydride (NaH), to induce an intramolecular Williamson ether-type synthesis, forming the azetidine ring.
-
Deprotection: The 4-methoxybenzyl (PMB) ether protecting group on the hydroxyl moiety is removed via oxidation with ceric ammonium nitrate (CAN).[4] This step is crucial as it unmasks the primary alcohol for the final oxidation.
-
Protecting Group Swap: The diphenylmethyl (benzhydryl) group on the azetidine nitrogen is removed by catalytic hydrogenation (H₂, Pd/C). The resulting secondary amine is then immediately protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the key alcohol precursor.
Protocol 2: Oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid
The final step is a robust oxidation of the primary alcohol to the carboxylic acid.
-
Reaction Setup: To a solution of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (1.0 eq) in a 1:1 mixture of acetonitrile (CH₃CN) and water, add ruthenium(III) chloride trihydrate (RuCl₃·3H₂O, 0.05 eq).
-
Addition of Oxidant: Add sodium periodate (NaIO₄, 5.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 16 hours.
-
Workup: Pour the reaction mixture into 1 M hydrochloric acid (HCl) and extract with dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid as a crystalline solid.
| Step | Key Reagents | Purpose | Reported Yield |
| Synthesis of Alcohol Precursor | NBS, Et₃N·3HF; NaBH₄; NaH; CAN; H₂, Pd/C; Boc₂O | Formation of the core fluorinated azetidine ring and installation of the Boc protecting group. | Multi-step sequence |
| Final Oxidation | RuCl₃·3H₂O, NaIO₄ | Oxidation of the primary alcohol to the carboxylic acid. | 47%[4] |
Significance and Applications in Drug Development
The discovery of 1-Boc-3-fluoroazetidine-3-carboxylic acid provided medicinal chemists with a highly valuable and versatile building block.[5] Its utility stems from several key features:
-
Orthogonal Functionality: The Boc-protected amine and the carboxylic acid allow for selective chemical modifications. The Boc group can be removed under mild acidic conditions, revealing a secondary amine ready for coupling, while the carboxylic acid can participate in standard amide bond formation reactions.[1]
-
Conformational Constraint: The rigid azetidine ring locks the substituents in a defined three-dimensional space, which is highly desirable for optimizing interactions with protein binding pockets.
-
Metabolic Stability: The fluorine atom at the C3 position can block potential sites of metabolic oxidation, a common strategy for increasing the in vivo half-life of drug candidates.[1]
This building block is primarily employed in the synthesis of novel chemical entities for drug discovery programs, particularly in the areas of central nervous system disorders, inflammation, and infectious diseases.[1] Its incorporation into small molecules allows for the systematic exploration of structure-activity relationships (SAR) around a constrained, fluorinated core. While no blockbuster drug has yet emerged that explicitly contains this fragment, its presence in numerous patents and medicinal chemistry publications underscores its importance as a tool for generating novel intellectual property and developing next-generation therapeutics.
Conclusion and Future Outlook
The 2009 synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid by De Kimpe and co-workers was a landmark achievement in the field of fluorine and heterocyclic chemistry. It provided the first practical route to a building block that uniquely combines conformational rigidity with the advantageous properties of fluorine. The multi-step synthesis, while lengthy, is robust and relies on well-understood chemical principles. To date, this seminal work remains the primary and most cited route for accessing this important molecule, a testament to its well-designed and effective strategy. As the demand for sp³-rich, polar, and metabolically stable scaffolds continues to grow in drug discovery, the utility of 1-Boc-3-fluoroazetidine-3-carboxylic acid is poised to increase, making it a key component in the synthetic chemist's arsenal for years to come.
References
The Fluorine Factor: A Guide to Modulating Azetidine Ring Stability and Conformation
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector space for substituent placement, often leading to improved physicochemical properties and ligand efficiency.[1] However, the inherent ring strain and conformational flexibility of the azetidine moiety present both challenges and opportunities in drug design.[1] The strategic introduction of fluorine—an element with a unique confluence of small size, high electronegativity, and the ability to engage in potent stereoelectronic interactions—provides a powerful tool to precisely control the stability and conformational landscape of the azetidine ring.[2][3] This guide provides an in-depth analysis of the fundamental principles governing the role of fluorine in modulating azetidine conformation and stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind fluorine's influence, from the foundational puckered nature of the ring to the nuanced stereoelectronic effects that dictate substituent orientation, and discuss the experimental and computational methodologies used to probe these properties.
The Conformational Landscape of the Azetidine Ring
Unlike its planar aromatic counterparts, the saturated azetidine ring is not flat. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined by gas-phase electron diffraction to be approximately 37°.[4] This inherent pucker creates two distinct pseudo-axial and pseudo-equatorial positions for substituents on the ring carbons, leading to a dynamic equilibrium between two energetically similar puckered conformers. The ability to control this equilibrium is paramount for pre-organizing a molecule into its bioactive conformation for optimal target engagement.
Caption: Fundamental puckering of the azetidine ring to relieve strain.
The Gauche Effect: Fluorine's Dominant Stereoelectronic Influence
The introduction of a highly electronegative fluorine atom onto the azetidine ring fundamentally alters its conformational preferences. The primary driver of this control is the fluorine gauche effect , a stereoelectronic phenomenon where a gauche (60° torsion angle) arrangement between the fluorine and a vicinal electron-withdrawing group or electropositive center is favored.[5][6][7][8]
In the context of a 3-fluoroazetidine, this effect manifests in two key ways:
-
Hyperconjugation: A stabilizing interaction occurs between the bonding orbital of a vicinal C-H bond (σC-H) and the antibonding orbital of the C-F bond (σ*C-F). This interaction is maximized when the bonds are anti-periplanar, which in a cyclic system, forces the C-F bond into a gauche relationship with other ring substituents.[7][8]
-
Electrostatic Interactions: In the protonated state, which is highly relevant under physiological conditions, a powerful charge-dipole interaction forms between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Cδ+-Fδ-).[2][9] This electrostatic attraction strongly stabilizes the conformer that minimizes the distance between the nitrogen and the fluorine, effectively "locking" the ring pucker.[2][10][11] This C–F···N+ interaction can favor an axial orientation of the fluorine substituent, a preference that might otherwise be sterically disfavored.[9]
This conformational control is not merely a theoretical curiosity; it is a predictable design element. By choosing the stereochemistry of the fluorine atom, a medicinal chemist can dictate the spatial orientation of other substituents on the azetidine ring, thereby influencing how the molecule interacts with its biological target.[2][12]
Caption: Fluorine exerts conformational control via stabilizing interactions.
Impact on Ring Stability and Physicochemical Properties
Beyond conformation, fluorination significantly modulates the fundamental chemical properties of the azetidine ring, directly impacting its stability, basicity, and lipophilicity.
Electronic Effects on Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect (-I) has a profound and predictable impact on the basicity of the azetidine nitrogen. By pulling electron density away from the nitrogen atom, fluorine reduces the availability of the lone pair for protonation, thereby lowering the compound's pKa.[3][13][14]
This modulation is critical in drug design. A lower pKa can reduce unwanted off-target interactions at physiological pH (e.g., with hERG channels) and fine-tune a compound's solubility and permeability profile.[3][14] The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their distance from the nitrogen center.[13][15]
Ring Stability and Reactivity
The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, which can be a metabolic liability or a source of chemical instability.[1] Fluorination can influence this stability. The strong C-F bond itself is metabolically robust. However, the electron-withdrawing nature of fluorine can activate the ring carbons towards nucleophilic attack, potentially increasing reactivity.[16][17] For instance, studies on the related aziridine system have shown that fluorine substitution can dramatically increase the rate of nucleophilic cleavage.[16][17] Therefore, the position of fluorination must be carefully considered to balance desired conformational effects with potential stability risks. In some cases, intramolecular decomposition pathways can be triggered by the protonation of the azetidine nitrogen, an issue that is directly linked to the compound's pKa.[1]
| Property | Parent Azetidine Derivative | Fluorinated Azetidine Derivative | Rationale & Impact |
| Basicity (pKa) | Higher | Lower | Strong -I inductive effect of fluorine reduces electron density on nitrogen.[3][13] Crucial for tuning solubility and avoiding off-target ion channel activity. |
| Lipophilicity (LogP) | Varies | Can Increase or Decrease | Context-dependent; influenced by the masking of polar C-H bonds and overall changes to the molecular surface and dipole moment.[13][18] |
| Conformational Rigidity | Flexible | Higher | Stereoelectronic effects (gauche effect, C-F···N+ interaction) lock the ring in a preferred pucker, reducing conformational entropy upon binding.[2][10] |
| Metabolic Stability | Susceptible to ring opening | Generally Increased at C-F bond | The C-F bond is exceptionally strong and resistant to metabolic cleavage. However, electronic effects can influence reactivity at other positions. |
Table 1. Comparative physicochemical properties of non-fluorinated vs. fluorinated azetidines.
Methodologies for Analysis
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the impact of fluorine on azetidine derivatives.
Synthesis of Fluorinated Azetidines
Access to these valuable scaffolds can be achieved through several synthetic strategies. Common approaches include the cyclization of fluorinated precursors, the ring-opening of strained 1-azabicyclo[1.1.0]butanes, and the deoxofluorination of corresponding 3-azetidinols using reagents like diethylaminosulfur trifluoride (DAST).[19][20]
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of fluorinated azetidines. The presence of the 19F nucleus, with its 100% natural abundance and high sensitivity, provides a direct and sensitive probe of the molecular environment.[21][22]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated azetidine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify proton resonances and their multiplicities.
-
Acquire a 1D ¹⁹F NMR spectrum (often proton-decoupled) to observe the fluorine chemical shift(s). The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[21]
-
-
2D Homonuclear Correlation (¹H-¹H COSY): Run a COSY experiment to establish proton-proton coupling networks and aid in the assignment of all proton signals in the azetidine ring.
-
2D Heteronuclear Correlation (¹H-¹⁹F HOESY): The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is critical. It detects through-space interactions between protons and fluorine atoms. The presence of a cross-peak indicates close spatial proximity (< 5 Å), providing definitive evidence for the relative orientation of substituents.[23]
-
Data Analysis & Interpretation:
-
Vicinal Coupling Constants (³J): Measure the ³J(H,H) and ³J(H,F) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). By analyzing these values, the puckering of the ring and the axial/equatorial nature of the substituents can be determined.[23]
-
HOESY Cross-Peaks: Correlate the observed HOESY cross-peaks with interatomic distances to confirm the conformational model derived from coupling constants. For example, a strong HOESY signal between an axial fluorine and an axial proton on the opposite side of the ring confirms the puckered conformation.
-
Caption: Integrated workflow for robust conformational analysis.
Computational Modeling
Quantum chemical calculations, typically using Density Functional Theory (DFT) methods (e.g., M06-2X/6-31+G(d,p)), are indispensable for this field.[24] These models allow for:
-
Calculation of the relative energies of different conformers to predict the most stable state.
-
Prediction of NMR parameters (chemical shifts, coupling constants) to aid in the interpretation of experimental data.
-
Visualization of the molecular orbitals involved in key stereoelectronic interactions, such as hyperconjugation.
Conclusion: Fluorine as a Strategic Design Element
The strategic incorporation of fluorine is not merely a substitution but a powerful design tactic for tuning the properties of azetidine-containing drug candidates. By leveraging well-understood stereoelectronic principles like the gauche effect and electrostatic interactions, medicinal chemists can exert precise control over the three-dimensional shape of the azetidine ring. This conformational locking reduces the entropic penalty of binding and orients pharmacophoric elements for optimal interaction with the target protein. Furthermore, the predictable modulation of pKa and metabolic stability allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. As our understanding of these nuanced fluorine effects continues to grow, so too will our ability to rationally design the next generation of safer and more effective azetidine-based therapeutics.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biophysics.org [biophysics.org]
- 22. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 23. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. H12461. Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Synthetic Routes for 3-Fluoroazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Strained, Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems and the strategic incorporation of fluorine have emerged as powerful tools in drug design. 3-Fluoroazetidine-3-carboxylic acid, a unique and highly valuable building block, sits at the intersection of these two critical areas. Its rigid four-membered azetidine core offers a defined conformational constraint, while the fluorine atom at the 3-position can profoundly influence basicity, lipophilicity, and metabolic stability of parent molecules. This in-depth guide provides a comprehensive review of the key synthetic routes to this important compound, offering insights into the strategic considerations, mechanistic underpinnings, and practical execution of each approach.
Strategic Approaches to the Synthesis of 3-Fluoroazetidine-3-carboxylic Acid
The synthesis of 3-fluoroazetidine-3-carboxylic acid presents a significant chemical challenge due to the inherent strain of the azetidine ring and the need for stereocontrolled introduction of the fluorine atom. To date, three principal synthetic strategies have been successfully employed, each with its own set of advantages and limitations. This guide will delve into the intricacies of each of these routes:
-
Linear Synthesis via Bromofluorination and Cyclization of a Propenylamine Derivative: A multi-step approach pioneered by Van Hende and coworkers.
-
Chiral Pool Synthesis from D-Glucose: A stereoselective route developed by Al-Sayah and coworkers, leveraging the inherent chirality of a readily available starting material.
-
Convergent Synthesis from 1,3-Disubstituted Propanes: A patented method that builds the azetidine ring from an acyclic precursor followed by fluorination.
The following sections will provide a detailed examination of each of these synthetic pathways, including step-by-step protocols, mechanistic discussions, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.
Route 1: Linear Synthesis via Bromofluorination and Intramolecular Cyclization
This foundational route, reported by Van Hende et al. in 2009, represents the first successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid[1]. The strategy is linear and relies on the key steps of bromofluorination of a custom-synthesized allylic amine, followed by a series of transformations to construct the azetidine ring and install the carboxylic acid functionality.
Causality Behind Experimental Choices
The selection of a propenylamine derivative as the starting material is strategic. The double bond provides a handle for the introduction of both a fluorine and a bromine atom in a single step via a bromofluorination reaction. The bromine then serves as a leaving group for the subsequent intramolecular cyclization to form the strained azetidine ring. The choice of protecting groups is also critical to the success of this route, with a diphenylmethylidene group on the nitrogen and a 4-methoxybenzyl ether protecting a hydroxyl group.
Detailed Synthetic Pathway
The overall synthetic workflow for this route is depicted below:
Caption: Workflow for the linear synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
Mechanistic Insights
Bromofluorination: The reaction of the propenylamine with N-bromosuccinimide (NBS) and a fluoride source (e.g., triethylamine trishydrofluoride) proceeds through a bromonium ion intermediate. The fluoride ion then attacks the more substituted carbon of the bromonium ion in an anti-fashion, leading to the desired bromofluoro adduct. The regioselectivity of this step is crucial for the subsequent cyclization.
Azetidine Ring Formation: Following reduction of the imine, the azetidine ring is formed via an intramolecular nucleophilic substitution. The free amine attacks the carbon bearing the bromine atom, displacing it to form the strained four-membered ring. This is a classic example of a Williamson ether-like synthesis, but for an amine.
Experimental Protocol: Key Steps
Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine
-
To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine in dichloromethane at 0 °C is added N-bromosuccinimide (NBS) portionwise.
-
Triethylamine trishydrofluoride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.
-
Work-up involves quenching with aqueous sodium bicarbonate, extraction with dichloromethane, and purification by column chromatography.
Step 2: Reduction, Ring Closure, and Deprotection to form 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine
-
The bromofluoro intermediate is dissolved in methanol and treated with sodium borohydride at 0 °C to reduce the imine.
-
The resulting amine is then heated to induce intramolecular cyclization and concomitant removal of the 4-methoxybenzyl protecting group.
-
Purification is achieved through column chromatography.
Step 3 & 4: N-Boc Protection and Oxidation
-
The diphenylmethyl group is removed under hydrogenolysis conditions, and the resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate.
-
The primary alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent or TEMPO-catalyzed oxidation, to yield the final product.
| Step | Key Reagents | Typical Yield |
| Bromofluorination | NBS, Et3N·3HF | ~60-70% |
| Reduction & Cyclization | NaBH4, Heat | ~50-60% |
| N-Boc Protection | (Boc)2O | >90% |
| Oxidation | Jones Reagent | ~70-80% |
Route 2: Chiral Pool Synthesis from D-Glucose
A more recent and elegant approach, reported by Al-Sayah et al. in 2015, utilizes the readily available and inexpensive chiral starting material, D-glucose, to construct the 3-fluoroazetidine-3-carboxylic acid scaffold with high stereocontrol[2]. This strategy is particularly advantageous for the synthesis of enantiomerically pure products.
Causality Behind Experimental Choices
The use of D-glucose as a starting material is a prime example of a chiral pool strategy. The stereocenters present in glucose are strategically manipulated to ultimately define the stereochemistry of the final product. The synthesis involves a series of carbohydrate transformations to create a key bicyclic azetidine intermediate, which is then unraveled to reveal the desired azetidine ring.
Detailed Synthetic Pathway
The synthetic pathway from D-glucose is outlined below:
Caption: Workflow for the chiral pool synthesis of 3-fluoroazetidine-3-carboxylic acid from D-glucose.
Mechanistic Insights
Formation of the Bicyclic Azetidine: The key step in this synthesis is the high-yield reaction of a pyranose ditriflate with benzylamine. This reaction proceeds via a double intramolecular nucleophilic substitution, where the nitrogen of the benzylamine first displaces one triflate group, and then the resulting secondary amine displaces the second triflate group to form the bicyclic azetidine structure.
Ring Opening and Cleavage: The bicyclic azetidine is then subjected to a ring-opening reaction, followed by oxidative cleavage of the C5-C6 bond of the original glucose backbone. This step is crucial for "unmasking" the azetidine ring and generating the carboxylic acid precursor.
Experimental Protocol: Key Steps
Step 1 & 2: Formation of the Pyranose Ditriflate
-
D-glucose is first converted to the diacetonide of 3-fluoroglucose through a series of standard carbohydrate protection and fluorination steps.
-
This intermediate is then transformed into the corresponding pyranose ditriflate using triflic anhydride.
Step 3: Formation of the Bicyclic Azetidine
-
The pyranose ditriflate is reacted with benzylamine in a suitable solvent, leading to the formation of the bicyclic azetidine in high yield.
Step 4 & 5: Ring Opening, Cleavage, and Deprotection
-
The bicyclic azetidine is subjected to ring-opening conditions, followed by oxidative cleavage with a reagent such as sodium periodate.
-
The resulting N-benzyl-3-fluoroazetidine-3-carboxylic acid ester is then deprotected via hydrogenolysis to remove the benzyl group and hydrolysis of the ester to afford the final product.
| Step | Key Reagents | Typical Yield |
| Formation of 3-fluoroglucose diacetonide | Multiple steps from D-glucose | Good overall yield |
| Formation of Bicyclic Azetidine | Benzylamine | High Yield |
| Ring Opening & Oxidative Cleavage | NaIO4 | Good Yield |
| Deprotection | H2, Pd/C; then hydrolysis | Good Yield |
Route 3: Convergent Synthesis via Fluorination of a Pre-formed Azetidine Ring
A third approach, described in a Chinese patent (CN105384673B), employs a more convergent strategy where the azetidine ring is constructed first from an acyclic precursor, and the fluorine atom is introduced in a later step. This method offers the potential for a more streamlined and potentially scalable synthesis.
Causality Behind Experimental Choices
This route starts with a readily available 1,3-disubstituted propane derivative, which is cyclized to form a 3-hydroxyazetidine derivative. The hydroxyl group at the 3-position then serves as a precursor for the introduction of fluorine via a deoxofluorination reaction. This approach separates the challenges of ring formation and fluorination into distinct steps.
Detailed Synthetic Pathway
The synthetic workflow for this convergent approach is as follows:
Caption: Workflow for the convergent synthesis of 3-fluoroazetidine-3-carboxylic acid.
Mechanistic Insights
Fluorination with DAST: The key fluorination step in this route typically employs a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction proceeds via activation of the hydroxyl group by DAST to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. The stereochemical outcome of this step is dependent on the specific substrate and reaction conditions.
Experimental Protocol: Key Steps
Step 1 & 2: Synthesis of the 3-Hydroxyazetidine Derivative
-
1,3-Dichloro-2-propanone is reacted with a suitable amine, followed by reduction of the ketone to afford a 1,3-diamino-2-propanol derivative.
-
This intermediate is then cyclized, typically under basic conditions, to form the 3-hydroxyazetidine ring.
Step 3: Fluorination of the 3-Hydroxyazetidine Derivative
-
The 3-hydroxyazetidine derivative is dissolved in an appropriate solvent and treated with a deoxofluorinating agent such as DAST at low temperature.
-
The reaction is carefully monitored until completion, and then quenched and worked up to isolate the 3-fluoroazetidine derivative.
Step 4: Introduction of the Carboxylic Acid Group
-
The carboxylic acid functionality is introduced at the 3-position. This can be achieved through various methods, such as carboxylation of an organometallic intermediate derived from the 3-position, or by displacement of a suitable leaving group at the 3-position with a cyanide equivalent followed by hydrolysis.
| Step | Key Reagents | Typical Yield |
| Formation of 3-Hydroxyazetidine | Various steps | Moderate overall yield |
| Fluorination | DAST | ~50-70% |
| Carboxylation | Multiple steps | Variable |
Comparative Analysis and Conclusion
Each of the synthetic routes to 3-fluoroazetidine-3-carboxylic acid described herein offers a unique set of advantages and disadvantages.
-
The linear synthesis via bromofluorination is a well-established and reliable method, but it is lengthy and may suffer from moderate yields in some steps.
-
The chiral pool synthesis from D-glucose is an elegant and highly stereoselective approach, making it ideal for the preparation of enantiomerically pure material. However, it involves numerous steps and requires expertise in carbohydrate chemistry.
-
The convergent synthesis offers the potential for a more streamlined and scalable process, but the fluorination step with DAST can be challenging, and the introduction of the carboxylic acid group may require additional steps.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the need for stereocontrol, and the availability of starting materials and reagents. This guide has provided a detailed overview of the key synthetic strategies, offering the necessary technical information and insights to enable researchers to make informed decisions and successfully synthesize this valuable building block for their drug discovery and development programs.
References
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid in Advanced Peptide Synthesis
Abstract
The strategic integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, metabolic stability, and conformational rigidity. Among these, 1-Boc-3-fluoroazetidine-3-carboxylic acid has emerged as a compelling building block.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fluorinated azetidine amino acid in solid-phase peptide synthesis (SPPS). We will explore its role as a conformationally constrained proline analogue, the mechanistic rationale for protocol specifics, and detailed methodologies for its seamless incorporation and subsequent peptide characterization.
Introduction: The Rationale for Fluorinated Azetidines in Peptidomimetics
Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their application is often limited by poor metabolic stability and lack of defined secondary structure in solution.[4] The incorporation of conformationally constrained amino acids is a proven strategy to overcome these limitations.[5]
1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic β-amino acid, serves as a superior proline surrogate.[1] Its rigid four-membered ring restricts the peptide backbone's flexibility, much like proline, but with significant distinctions.[6][7] The presence of a fluorine atom at the C3 position offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, enhancing resistance to enzymatic degradation at that position.[8]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, potentially altering binding interactions.
-
Conformational Control: The stereoelectronics of the fluorine atom can induce specific puckering in the azetidine ring, leading to predictable influences on local peptide conformation.[7]
-
Bioavailability: Strategic fluorination can enhance the lipophilicity and membrane permeability of a peptide, improving its overall bioavailability.[8]
This guide will focus on the practical aspects of leveraging these properties in a laboratory setting.
Physicochemical Properties
A thorough understanding of the building block's properties is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | - |
| CAS Number | 1072551-76-2 (for (S)-isomer) | - |
| Molecular Formula | C₉H₁₄FNO₄ | [9] |
| Molecular Weight | 219.21 g/mol | [9] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in DMF, DCM, NMP | - |
| Protection Groups | N-α-Boc (tert-Butoxycarbonyl) | [1] |
Core Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid into a peptide sequence using a standard Fmoc-based SPPS strategy on a rink amide resin.
Rationale for Reagent Selection
1-Boc-3-fluoroazetidine-3-carboxylic acid is a sterically hindered amino acid due to its rigid cyclic structure.[11][12] Therefore, the selection of an appropriate coupling reagent is paramount to ensure efficient and complete acylation.
-
Coupling Reagents: Standard carbodiimide reagents like DCC or DIC can result in low yields.[12] Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[13][14] HATU forms a highly reactive OAt-active ester, which is exceptionally effective for coupling hindered amino acids and minimizes the risk of racemization.[12]
-
Base: A non-nucleophilic organic base is required to activate the coupling reagent and neutralize the protonated amine on the resin. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly sensitive sequences, a weaker base like N-methylmorpholine (NMM) can be considered to further reduce potential side reactions.[12]
Step-by-Step Experimental Workflow
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin with a loading capacity of 0.5 mmol/g.
Step 1: Resin Preparation
-
Place 200 mg of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
Step 2: Fmoc-Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve:
-
1-Boc-3-fluoroazetidine-3-carboxylic acid (87.7 mg, 0.4 mmol, 4 eq.)
-
HATU (151.3 mg, 0.398 mmol, 3.98 eq.)
-
-
Add 2 mL of DMF and gently swirl to dissolve.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation mixture.
-
Pre-activation: Allow the mixture to stand for 2-5 minutes. The solution may change color (typically to yellow).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours. Note: For difficult couplings, reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
Step 4: Post-Coupling Wash
-
Drain the reaction vessel.
-
Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) is necessary.
Step 5: Chain Elongation
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Step 6: Cleavage and Deprotection
-
After the final coupling and Fmoc-deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the solid-phase peptide synthesis process, highlighting the incorporation of the specialized azetidine amino acid.
Caption: Workflow for SPPS incorporating 1-Boc-3-fluoroazetidine-3-carboxylic acid.
Characterization of the Final Peptide
After synthesis and purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the identity and purity of the fluoroazetidine-containing peptide must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the successful synthesis.[15][16] The expected molecular weight of the final peptide should be observed. ESI-MS is commonly used for this purpose.[16]
-
Tandem Mass Spectrometry (MS/MS): To confirm the sequence and the precise location of the non-natural amino acid, MS/MS fragmentation should be performed.[15] The fragmentation pattern will show a mass difference corresponding to the fluoroazetidine residue between relevant b- and y-ions.
Example Analytical Data Summary
For a hypothetical peptide Ac-Ala-X-Gly-NH₂ (where X = 3-fluoroazetidine-3-carboxylic acid):
| Analysis | Expected Result | Purpose |
| RP-HPLC | Single major peak (>95% purity) | Purity Assessment |
| LC-MS (ESI+) | [M+H]⁺ = 289.14 m/z | Molecular Weight Confirmation |
| MS/MS | Fragmentation ions confirming the sequence Ala-(Aze(F))-Gly | Sequence Verification |
Conclusion
1-Boc-3-fluoroazetidine-3-carboxylic acid is a powerful tool for medicinal chemists aiming to imbue peptides with enhanced stability and conformational definition. Its incorporation requires special consideration, particularly the use of potent coupling reagents like HATU to overcome steric hindrance. By following the robust protocols outlined in this guide, researchers can confidently integrate this valuable building block into their peptide synthesis workflows, paving the way for the development of novel and more effective peptide-based therapeutics.
References
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsra.net [ijsra.net]
The Strategic Deployment of N-Boc-3-fluoro-azetidine-3-carboxylic acid in Modern Coupling Chemistries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it an increasingly popular bioisostere for various functional groups in drug design. The strategic introduction of a fluorine atom at the 3-position, particularly in conjunction with a carboxylic acid handle, further enhances its utility. N-Boc-3-fluoro-azetidine-3-carboxylic acid has thus emerged as a high-value building block, providing a gateway to a diverse array of complex molecules with potential therapeutic applications.[1]
This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the coupling reactions involving this versatile reagent. We will delve into the mechanistic rationale behind preferred reaction conditions and furnish detailed, field-proven protocols for its application in both amide bond formation and advanced carbon-carbon bond-forming transformations.
Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The coupling of N-Boc-3-fluoro-azetidine-3-carboxylic acid with a diverse range of primary and secondary amines allows for the systematic exploration of the chemical space around this privileged scaffold. The presence of the fluorine atom and the quaternary carbon center introduces steric hindrance that necessitates the use of efficient coupling reagents.
Mechanistic Considerations: The Role of Activation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[2][3]
The choice of coupling reagent and additives is critical to ensure high yields and minimize side reactions, particularly racemization, although this is not a concern for the achiral N-Boc-3-fluoro-azetidine-3-carboxylic acid.
Protocol 1.1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically demanding substrates.[4]
Reaction Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purpose |
| N-Boc-3-fluoro-azetidine-3-carboxylic acid | 219.21 | Starting material |
| Amine (Primary or Secondary) | Varies | Coupling partner |
| HATU | 380.23 | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | 73.09 | Solvent |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-fluoro-azetidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).
-
Add HATU (1.1 - 1.2 eq) to the solution and stir.
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation.[5][6] HOBt reacts with the initial O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization.
Reaction Workflow:
Caption: EDC/HOBt-mediated amide coupling pathway.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purpose |
| N-Boc-3-fluoro-azetidine-3-carboxylic acid | 219.21 | Starting material |
| Amine (Primary or Secondary) | Varies | Coupling partner |
| EDC hydrochloride | 191.70 | Coupling reagent |
| HOBt hydrate | ~153.13 | Additive |
| Triethylamine (TEA) or DIPEA | 101.19 / 129.24 | Base |
| Anhydrous Dichloromethane (DCM) or DMF | 84.93 / 73.09 | Solvent |
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-3-fluoro-azetidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the cooled solution.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. If using DMF, perform an aqueous workup as described in Protocol 1.1.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Part 2: Decarboxylative Cross-Coupling - A Modern Approach to C-C Bond Formation
While amide coupling is essential, the direct formation of carbon-carbon bonds at the 3-position of the azetidine ring opens up a vast new dimension of chemical space. Traditional cross-coupling reactions like Suzuki or Stille would require prior conversion of the carboxylic acid to a halide or organometallic reagent. However, recent advances in photoredox catalysis have enabled the direct use of carboxylic acids as radical precursors for C-C bond formation.[7] This decarboxylative strategy is particularly attractive due to its mild conditions and the use of the abundant and stable carboxylic acid functional group as a traceless handle.
Mechanistic Rationale: The Power of Photoredox/Nickel Dual Catalysis
This transformation leverages the synergistic combination of a photoredox catalyst (often an iridium or ruthenium complex) and a nickel catalyst.[8]
Catalytic Cycle:
-
The photocatalyst, upon excitation by visible light, becomes a potent oxidant.
-
It oxidizes the carboxylate (formed in situ from the carboxylic acid and a base), which then undergoes facile decarboxylation to generate an α-fluoro-α-azetidinyl radical.
-
Concurrently, the Ni(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl species.
-
The alkyl radical is trapped by the Ni(II)-aryl complex, forming a Ni(III) intermediate.
-
Reductive elimination from the Ni(III) species furnishes the desired C-C coupled product and regenerates the Ni(I) catalyst, which is then reduced back to Ni(0) by the reduced photocatalyst to complete the cycle.
Caption: Proposed catalytic cycle for photoredox/nickel dual-catalyzed decarboxylative arylation.
Protocol 2.1: Decarboxylative Arylation with Aryl Halides
This protocol is adapted from established methods for the decarboxylative arylation of α-amino acids and is expected to be applicable to N-Boc-3-fluoro-azetidine-3-carboxylic acid.[7][9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purpose |
| N-Boc-3-fluoro-azetidine-3-carboxylic acid | 219.21 | Radical precursor |
| Aryl Halide (e.g., bromide or iodide) | Varies | Coupling partner |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 1146.9 | Photocatalyst |
| NiCl2·glyme | 221.72 | Nickel precatalyst |
| 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbbpy) | 268.41 | Ligand |
| Cesium Carbonate (Cs2CO3) or other base | 325.82 | Base |
| Anhydrous 1,4-Dioxane or DMF | 88.11 / 73.09 | Solvent |
| Blue LED light source (450 nm) | - | Light source |
Step-by-Step Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add N-Boc-3-fluoro-azetidine-3-carboxylic acid (1.5 eq), the aryl halide (1.0 eq), photocatalyst (1-2 mol%), NiCl2·glyme (5-10 mol%), dtbbpy (6-12 mol%), and base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source. Ensure the reaction temperature is maintained, if necessary, with a cooling fan.
-
Monitor the reaction for completion by LC-MS (typically 12-24 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the 3-aryl-3-fluoro-azetidine derivative.
Conclusion and Future Directions
N-Boc-3-fluoro-azetidine-3-carboxylic acid is a powerful and versatile building block for modern drug discovery. The protocols detailed herein for amide bond formation and decarboxylative C-C coupling provide reliable and efficient pathways to a wide range of novel derivatives. The unique conformational constraints and electronic properties imparted by the 3-fluoroazetidine scaffold make it a compelling motif for modulating biological activity and improving pharmacokinetic properties. Future work in this area will likely focus on expanding the scope of decarboxylative couplings to include other coupling partners (e.g., vinyl halides, alkyl halides) and developing enantioselective variants where applicable. The continued exploration of the reactivity of this privileged scaffold will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: A Guide to the Development of Novel Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Enzyme Inhibitors in Modern Therapeutics
Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life.[1][2] Their dysregulation is a hallmark of numerous human diseases, including cancer, metabolic disorders, and infectious diseases.[1][3] Consequently, molecules that can selectively modulate the activity of specific enzymes—known as enzyme inhibitors—form a cornerstone of modern pharmacology.[1][4][5] These inhibitors are pivotal in drug discovery, serving as therapeutic agents that can correct pathological pathways by precisely targeting and attenuating the function of a disease-relevant enzyme.[6][7][8] This guide provides an in-depth overview of the key applications, workflows, and protocols involved in the discovery and development of novel enzyme inhibitors, from initial screening to lead optimization and cellular validation.
Section 1: The Enzyme Inhibitor Discovery Cascade
The path from identifying a target enzyme to developing a clinical candidate is a multi-stage process. Each phase employs a distinct set of experimental strategies designed to identify, characterize, and optimize potential inhibitors. This workflow ensures that only the most promising compounds with the desired potency, selectivity, and drug-like properties advance.
Caption: Figure 1. The Enzyme Inhibitor Discovery Workflow
Section 2: High-Throughput Screening (HTS) for Hit Discovery
The journey begins with HTS, a process that involves screening large libraries of chemical compounds to identify initial "hits" that modulate the activity of the target enzyme.[9][10] The success of any HTS campaign is critically dependent on the quality and robustness of the underlying biochemical assay.[8][11]
Application Note: Designing a Robust Enzyme Assay for HTS
A well-designed enzyme assay is the foundation of a successful screening campaign.[8][12] The goal is to create a reproducible, sensitive, and cost-effective method to measure enzyme activity.[13]
Expertise & Experience: Choosing the Right Detection Method The choice of detection technology is a critical decision point. It dictates the sensitivity, throughput, and potential for artifacts in the assay. While absorbance-based assays are simple, fluorescence-based methods often provide superior sensitivity and a wider dynamic range, making them highly suitable for HTS.[10]
| Technology | Principle | Advantages | Disadvantages | Common Applications |
| Absorbance | Measures change in light absorption by a product or substrate. | Simple, inexpensive, widely available equipment. | Lower sensitivity, potential for compound interference. | Proteases, Dehydrogenases. |
| Fluorescence Intensity | Measures the emission of light from a fluorogenic product. | High sensitivity, good for low enzyme concentrations. | Compound auto-fluorescence can interfere. | Kinases, Phosphatases.[10] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding. | Homogeneous ("mix-and-read"), fewer artifacts. | Requires a suitable fluorescent probe. | Binding assays, competitive displacement.[12] |
| TR-FRET | Time-Resolved FRET measures energy transfer between donor and acceptor fluorophores. | High sensitivity, reduces background fluorescence. | Requires specific labeled reagents. | Kinases, Methyltransferases.[12] |
| Luminescence | Measures light produced by a chemical reaction (e.g., ATP conversion). | Extremely high sensitivity, low background. | Coupling enzymes can introduce complexity. | ATPases, Kinases. |
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol outlines the fundamental steps for measuring enzyme inhibition in a microplate format, suitable for initial hit validation and potency determination.
Trustworthiness: Self-Validating Protocol Design This protocol incorporates essential controls to ensure data integrity. The "No Enzyme" control accounts for background signal, while the "No Inhibitor" (DMSO) control defines the 100% activity window. This allows for accurate normalization of the data.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength)
-
Test inhibitors (dissolved in DMSO)
-
Microplate reader (capable of the chosen detection method)
-
384-well microplates
Methodology:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[13]
-
Dilute the substrate to a working concentration (typically at or below its Michaelis constant, Kₘ, for screening) in assay buffer.[13]
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute into assay buffer. This creates a dose-response curve.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 5 µL of inhibitor dilution.
-
Positive Control (100% Inhibition): Add 5 µL of a known potent inhibitor or buffer without enzyme.
-
Negative Control (0% Inhibition): Add 5 µL of buffer with the same final DMSO concentration as the test wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the 2X enzyme solution to all wells except "No Enzyme" controls.
-
Causality: Pre-incubate the plate for 15-30 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is especially important for slow-binding inhibitors.
-
-
Initiate the Reaction:
-
Add 10 µL of the 2X substrate solution to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader.
-
Measure the signal (e.g., fluorescence) over a set period (e.g., 30-60 minutes). The reaction rate should be linear with respect to time.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_DMSO - Rate_Background))
-
-
Plot % Inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Section 3: Mechanism of Inhibition (MOI) Studies
Once potent inhibitors are identified, understanding how they inhibit the enzyme is critical for lead optimization. MOI studies determine if an inhibitor competes with the substrate, binds to a separate allosteric site, or interacts with the enzyme-substrate complex.[9][15]
Caption: Figure 2. Common Mechanisms of Reversible Enzyme Inhibition
Application Note: The Importance of MOI in Drug Design
-
Competitive inhibitors bind to the active site and compete with the natural substrate.[16] Their potency can be overcome by high concentrations of the substrate. This can be a liability in a physiological setting where substrate levels may be high.
-
Non-competitive inhibitors bind to an allosteric site, a location distinct from the active site.[9] Their inhibition is not affected by substrate concentration, which can be an advantage for maintaining efficacy in vivo.
-
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex. This mode of inhibition is often seen with enzymes that have ordered substrate binding.[17]
Protocol 2: Determining Mechanism of Inhibition using Enzyme Kinetics
This protocol uses a matrix of substrate and inhibitor concentrations to elucidate the inhibition modality.
Methodology:
-
Experimental Setup: Follow the general procedure in Protocol 1, but with a key modification: set up a matrix of experiments. You will test a range of inhibitor concentrations at several different, fixed substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x Kₘ).
-
Data Collection: For each substrate concentration, generate a full dose-response curve for the inhibitor and determine the IC₅₀ value.
-
Data Analysis & Interpretation:
-
Plot the IC₅₀ values as a function of substrate concentration. The relationship reveals the MOI:
-
Competitive: The IC₅₀ value increases linearly with increasing substrate concentration.[14]
-
Non-competitive: The IC₅₀ value remains constant regardless of substrate concentration.
-
Uncompetitive: The IC₅₀ value decreases as substrate concentration increases.
-
-
Lineweaver-Burk Plot: For a more detailed analysis, plot the data as a double reciprocal plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition type.[2][17]
-
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Apparent Kₘ increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Apparent Kₘ decreases | Lines are parallel. |
Section 4: Lead Optimization and Cellular Validation
After identifying a lead compound with a desirable MOI, the focus shifts to lead optimization. This iterative process involves medicinal chemistry to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[18][19][20] A critical step in this phase is to confirm that the inhibitor is active in a more physiologically relevant environment.
Application Note: The Need for Cell-Based Assays
Biochemical assays use purified enzymes in a controlled, artificial environment. While essential for initial discovery, they do not account for factors like cell permeability, off-target effects, or metabolic stability.[21] Cell-based assays are crucial for validating that an inhibitor can enter a cell and engage its target in the native cellular context.[22][23]
Protocol 3: Cellular Target Engagement Assay
This protocol provides a general framework for measuring an inhibitor's ability to bind to its target enzyme within intact cells. Cellular thermal shift assays (CETSA) or NanoBRET™ assays are common examples of such techniques.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target enzyme.
-
Plate the cells in a multi-well format.
-
Treat the cells with a range of inhibitor concentrations and incubate for a period to allow for cell entry and target binding.
-
-
Target Engagement Readout (Example using CETSA principle):
-
After incubation with the inhibitor, heat the cells at a specific temperature that partially denatures the target protein.
-
Causality: The binding of a ligand (the inhibitor) often stabilizes the protein, making it more resistant to thermal denaturation.
-
Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction via centrifugation.
-
-
Quantification:
-
Quantify the amount of soluble target protein remaining in each sample using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein versus the inhibitor concentration.
-
A dose-dependent increase in the amount of soluble protein after heating indicates target engagement.
-
Fit the data to determine the cellular EC₅₀, which reflects the concentration of inhibitor required to achieve half-maximal target engagement in cells.[22]
-
References
- 1. omicsonline.org [omicsonline.org]
- 2. Enzyme kinetics and inhibition | PPTX [slideshare.net]
- 3. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of enzyme inhibitors | EurekAlert! [eurekalert.org]
- 7. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Assay Design for High-Throughput Screening [ouci.dntb.gov.ua]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. coleparmer.in [coleparmer.in]
- 21. news-medical.net [news-medical.net]
- 22. m.youtube.com [m.youtube.com]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of Peptidomimetics Utilizing Fluorinated Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Azetidines in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential for high potency and selectivity, characteristic of peptides, while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in the design of advanced peptidomimetics is the incorporation of non-canonical amino acids and constrained heterocyclic scaffolds.[1] Among these, azetidine-containing amino acids have emerged as valuable building blocks for inducing specific conformational constraints in peptide backbones.[2][3]
The introduction of fluorine into these azetidine scaffolds further enhances their utility, offering a powerful tool to modulate the physicochemical and biological properties of the resulting peptidomimetics.[4][5] Fluorine's high electronegativity and small van der Waals radius allow for subtle yet profound electronic and steric modifications.[6] Strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of the peptidomimetic.[1][7]
-
Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can alter the basicity of nearby functional groups, influencing receptor interactions and membrane permeability.[4][6]
-
Conformational Control: The introduction of fluorine can induce specific torsional preferences, guiding the peptide backbone into a desired bioactive conformation.[4][8]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions within protein binding pockets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[1][6]
This guide provides a comprehensive overview of the synthesis of key fluorinated azetidine building blocks and their incorporation into peptidomimetic structures, offering detailed protocols and expert insights to facilitate their application in drug discovery programs.
Synthesis of Fluorinated Azetidine Scaffolds
The successful incorporation of fluorinated azetidines into peptidomimetics begins with the efficient and stereocontrolled synthesis of the core building blocks. This section details synthetic routes to key fluorinated azetidine-2-carboxylic acid derivatives.
Protocol 1: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid
This protocol is adapted from a reported synthesis and provides a versatile building block for peptidomimetic elaboration.[9] The key steps involve bromofluorination of a protected allylamine derivative, followed by ring closure, deprotection, and oxidation.
Experimental Workflow:
Figure 1: Synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.
Step-by-Step Methodology:
-
Bromofluorination: To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)prop-2-enylamine in a suitable solvent, add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: Cool the reaction mixture and add sodium borohydride (NaBH4) portion-wise to reduce the imine. After completion of the reduction, heat the reaction mixture to induce intramolecular cyclization to the azetidine ring.
-
Deprotection of the Hydroxymethyl Group: The resulting 1-diphenylmethyl-3-fluoro-3-(4-methoxyphenoxymethyl)azetidine is treated with ceric ammonium nitrate (CAN) to cleave the p-methoxyphenyl ether, yielding the corresponding 3-hydroxymethylazetidine derivative.
-
N-Protecting Group Exchange: The diphenylmethyl group is removed by catalytic hydrogenation (H2, Pd/C). The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
-
Oxidation to the Carboxylic Acid: The primary alcohol of 1-Boc-3-fluoro-3-hydroxymethylazetidine is oxidized to the carboxylic acid using ruthenium(III) chloride (RuCl3) as a catalyst and sodium periodate (NaIO4) as the stoichiometric oxidant.[9]
-
Purification: The final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid, is purified by column chromatography.
Causality Behind Experimental Choices: The choice of a diphenylmethylidene protecting group for the amine allows for its facile removal under reductive conditions that are compatible with the azetidine ring. The use of a p-methoxyphenyl ether for the hydroxyl protection enables its selective cleavage under oxidative conditions that do not affect other functional groups. The ruthenium-catalyzed oxidation is a mild and efficient method for converting the primary alcohol to a carboxylic acid without epimerization.
Protocol 2: Enantioselective Synthesis of 3-Fluoroazetidine Carboxylic Acids from D-Glucose
This protocol outlines a stereocontrolled synthesis of 3-fluoroazetidine carboxylic acids starting from a readily available chiral precursor, D-glucose.[10] This approach allows for the preparation of enantiomerically pure building blocks.
Step-by-Step Methodology:
-
Carbohydrate Transformations: Starting from D-glucose, a series of conventional carbohydrate chemical transformations are employed to construct a bicyclic azetidine precursor.
-
Nucleophilic Fluorination: The key fluorination step is achieved through nucleophilic substitution using cesium fluoride (CsF) to yield the corresponding bicyclic azetidines.[10]
-
Ring Opening and Functional Group Manipulation: The bicyclic intermediate is then processed to open one of the rings, leading to the formation of the desired 3-fluoroazetidine carboxylic acid derivative.
Expertise & Experience: The use of a chiral starting material like D-glucose is a common strategy in asymmetric synthesis to ensure the stereochemical integrity of the final product. The choice of nucleophilic fluorinating agent and reaction conditions is critical to control the regioselectivity and stereoselectivity of the fluorination step.
Incorporation of Fluorinated Azetidines into Peptidomimetic Backbones
Once the fluorinated azetidine building blocks are synthesized and appropriately protected, they can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)
Experimental Workflow:
Figure 2: General workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: Activate the carboxylic acid of the N-Fmoc protected fluorinated azetidine derivative using a suitable coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry and NMR.
Trustworthiness: The use of established SPPS protocols with appropriate coupling reagents is crucial for the successful incorporation of sterically hindered or electronically modified amino acids like fluorinated azetidines. Monitoring each coupling step with a qualitative test like the Kaiser test ensures that the reaction has gone to completion before proceeding to the next step, which is a key aspect of a self-validating system.
Characterization and Analysis
Thorough characterization of the synthesized fluorinated azetidine-containing peptidomimetics is essential to confirm their identity, purity, and conformational properties.
| Analytical Technique | Purpose | Key Parameters to Analyze |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product and intermediates. | Molecular ion peak corresponding to the calculated mass. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the structure and conformational preferences of the peptidomimetic. | 1H, 13C, and 19F NMR spectra. 19F NMR is particularly useful for confirming the incorporation and environment of the fluorine atom.[11][12][13] |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the synthesized peptide and for purification. | A single major peak indicates high purity. |
| Circular Dichroism (CD) Spectroscopy | To study the secondary structure of the peptidomimetic in solution. | Characteristic spectra for α-helices, β-sheets, and random coils. |
Impact of Fluorination on Peptidomimetic Properties
The strategic placement of fluorine within the azetidine ring can have a significant impact on the biological and pharmacological properties of the peptidomimetic.
Conformational Effects
The high electronegativity of fluorine can influence the torsional angles of the peptide backbone in the vicinity of the fluorinated azetidine residue. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 1-Boc-3-fluoroazetidine-3-carboxylic acid in Peptide Therapeutics
Introduction: The Strategic Advantage of Fluorination and Conformational Constraint in Peptide Drug Design
The therapeutic peptide landscape is undergoing a paradigm shift, moving beyond the canonical 20 amino acids to embrace novel building blocks that overcome the inherent limitations of native peptides, such as poor metabolic stability and lack of oral bioavailability. Among the most powerful strategies in modern peptidomimetics is the incorporation of fluorinated and conformationally constrained amino acids. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and hydrophobicity of peptides.[1] Concurrently, constraining the peptide backbone can pre-organize the molecule into a bioactive conformation, leading to increased potency and selectivity.[2][3]
This guide focuses on a building block that elegantly combines both principles: 1-Boc-3-fluoroazetidine-3-carboxylic acid . The azetidine ring, a four-membered heterocycle, introduces a significant conformational constraint, influencing the local peptide backbone geometry.[4] The fluorine atom at the C3 position not only enhances stability but also modulates the electronic properties of the ring, offering a unique tool for fine-tuning peptide characteristics. This document provides a comprehensive overview of its application, detailed protocols for its incorporation into peptide sequences, and insights into the rationale behind the experimental choices.
The Unique Value Proposition of 1-Boc-3-fluoroazetidine-3-carboxylic acid
The incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid into a peptide chain offers several distinct advantages for the development of robust therapeutic candidates:
-
Enhanced Proteolytic Stability: The azetidine ring's constrained nature can sterically hinder the approach of proteases, while the fluorine atom's electron-withdrawing effect can shield the adjacent peptide bonds from enzymatic cleavage.[5]
-
Conformational Rigidity: The four-membered ring structure imparts a rigid turn-like conformation, which can be crucial for mimicking or stabilizing bioactive secondary structures like β-turns.[4] This pre-organization can lead to higher binding affinity for the target receptor.
-
Improved Pharmacokinetic Profile: The increased metabolic stability translates to a longer in-vivo half-life. Furthermore, the lipophilicity introduced by the fluorine atom can influence cell permeability and tissue distribution.
-
Prevention of Reverse Aldol Cleavage: In contrast to its hydroxy-azetidine counterparts, which can be unstable, the 3-fluoroazetidine moiety is stable and not susceptible to ring-opening via reverse aldol cleavage, ensuring the integrity of the peptide backbone.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with 1-Boc-3-fluoroazetidine-3-carboxylic acid
The incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration due to its steric hindrance. The following protocols are based on the Boc/Bzl protection strategy, which is often preferred for complex or lengthy sequences.[6]
Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 1: Manual Boc-SPPS of a Model Peptide
This protocol details the manual synthesis of a model tripeptide, H-Ala-Aze(3F)-Phe-NH₂, on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
1-Boc-3-fluoroazetidine-3-carboxylic acid
-
Boc-Ala-OH
-
Boc-Phe-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc deprotection if using a hybrid strategy)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add 5 mL of DCM and gently agitate for 30 minutes.
-
Drain the solvent.
-
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Boc Deprotection (if resin is Boc-protected): This step is for subsequent cycles. For the first amino acid on a pre-loaded resin, proceed to coupling.
-
Activation: In a separate vial, dissolve Boc-Phe-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIEA (0.6 mmol, 6 eq) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of 1-Boc-3-fluoroazetidine-3-carboxylic acid:
-
Boc Deprotection: Add 5 mL of 50% TFA in DCM to the resin.[7] Agitate for 2 minutes, drain, then add another 5 mL of 50% TFA in DCM and agitate for 20 minutes. Wash with DCM (3 x 5 mL) and isopropanol (2 x 5 mL).
-
Neutralization: Wash the resin with 10% DIEA in DCM (3 x 5 mL for 2 minutes each). Wash again with DCM (3 x 5 mL).
-
Activation: Due to the steric hindrance of the azetidine ring, a more potent coupling reagent like HATU is recommended for optimal results, though HBTU can be effective with longer coupling times.[8] Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (0.4 mmol, 4 eq), HATU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 eq) and pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 4-6 hours. Monitoring the reaction with a Kaiser test is recommended. If the test is positive after 4 hours, extend the coupling time or perform a double coupling.
-
Washing: Drain and wash as described in step 2.
-
-
Incorporation of Boc-Ala-OH:
-
Repeat the deprotection, neutralization, activation, and coupling steps as described above for Boc-Ala-OH. A standard 2-hour coupling time should be sufficient.
-
-
Final Deprotection, Cleavage, and Precipitation:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Comparative Data on Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like 1-Boc-3-fluoroazetidine-3-carboxylic acid. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Class | Relative Speed | Efficacy for Hindered Coupling | Key Considerations |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Generally effective, but may require longer coupling times or double coupling for highly hindered residues. |
| HATU | Uronium/Aminium | Very Fast | Very High | Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[8] |
| PyBOP | Phosphonium | Fast | High | A good alternative to uronium-based reagents, with a lower risk of guanidinylation side reactions. |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Moderate | Less effective for sterically hindered couplings and may lead to side reactions like racemization.[9] |
Application Case Study: Enhancing the Stability of a GLP-1 Analogue
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes. However, native GLP-1 has a very short half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4). Incorporating unnatural amino acids is a key strategy to improve the stability of GLP-1 analogues.[10][11]
Hypothetical Application:
Replacing the native Alanine at position 8 of a GLP-1 analogue with 3-fluoroazetidine-3-carboxylic acid could offer significant advantages:
-
DPP-4 Resistance: The sterically hindered and electronically modified azetidine ring at the P2' position would likely inhibit recognition and cleavage by DPP-4.
-
Conformational Stabilization: The rigid azetidine ring could help to stabilize the alpha-helical conformation of the N-terminal region of GLP-1, which is crucial for receptor binding and activation.
Workflow for a GLP-1 Analogue Synthesis with 3-Fluoroazetidine-3-carboxylic acid
Caption: Workflow for the synthesis and evaluation of a GLP-1 analogue.
Troubleshooting Common Issues in SPPS with 1-Boc-3-fluoroazetidine-3-carboxylic acid
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the azetidine ring. | - Switch to a more potent coupling reagent like HATU.[8]- Perform a double coupling.- Increase the equivalents of amino acid and coupling reagents.- Extend the coupling time. |
| Low Final Yield | Cumulative incomplete couplings. Resin aggregation. | - Optimize coupling conditions for the hindered residue.- Use a resin with a lower substitution level.- Incorporate a "magic mixture" of solvents (DCM/DMF/NMP) to disrupt aggregation. |
| Deletion Sequences in MS | Incomplete coupling at the azetidine residue. | - Re-evaluate and optimize the coupling step for the hindered amino acid. Ensure complete deprotection before coupling. |
Conclusion
1-Boc-3-fluoroazetidine-3-carboxylic acid is a powerful and versatile building block for the design and synthesis of next-generation peptide therapeutics. Its ability to confer both conformational constraint and enhanced stability makes it an invaluable tool for overcoming the traditional limitations of peptide-based drugs. While its incorporation requires careful optimization of coupling conditions due to steric hindrance, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties warrant its consideration in modern drug discovery programs. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique advantages of this fluorinated azetidine amino acid.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
The Alchemist's Bridge: A Guide to the Rational Synthesis of PROTAC® Linkers
An Application Note for Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of previously "undruggable" proteins.[1][] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] This guide provides a detailed exploration of the synthetic strategies used to construct these crucial linkers, offering field-proven insights, detailed experimental protocols, and a rationale-driven approach to linker design and assembly.
The Central Role of the Linker in PROTAC Efficacy
The primary function of the PROTAC linker is to bridge the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][7] The geometry and stability of this complex are paramount for the efficient transfer of ubiquitin to the POI, which marks it for proteasomal degradation.[] A poorly designed linker can lead to steric clashes, unproductive binding orientations, or an entropic penalty that destabilizes the complex, ultimately ablating the PROTAC's activity.[1][8]
Key linker parameters that must be optimized for each POI/E3 ligase pair include:
-
Length: A linker that is too short may prevent the two proteins from binding simultaneously due to steric hindrance.[6][8] Conversely, an excessively long linker can reduce the effective concentration and lead to unproductive binding modes.[8]
-
Composition & Solubility: The chemical makeup of the linker dictates the physicochemical properties of the entire PROTAC molecule. The most common motifs are alkyl chains and polyethylene glycol (PEG) units.[3][7] PEG linkers enhance hydrophilicity and solubility, which can improve cell permeability and bioavailability, whereas alkyl chains increase lipophilicity.[7][9][10]
-
Rigidity: Flexible linkers (e.g., PEG, alkyl chains) allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] However, this flexibility can come at the cost of an entropic penalty upon binding.[1] More rigid linkers, such as those incorporating piperazine/piperidine rings or alkynes, can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability.[9][]
The following diagram illustrates the general workflow of PROTAC synthesis, highlighting the central role of the linker in connecting the two key ligands.
Caption: General workflow for the modular synthesis of PROTACs.
Core Synthetic Strategies: Amide Coupling vs. Click Chemistry
The construction of a PROTAC molecule is a challenge in multi-step organic synthesis. Two dominant strategies have emerged for conjugating the linker to the ligands: traditional amide bond formation and the more modern copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[12][13]
| Feature | Amide Bond Formation | Click Chemistry (CuAAC) |
| Reaction | Carboxylic Acid + Amine → Amide | Terminal Alkyne + Azide → 1,2,3-Triazole |
| Reagents | Peptide coupling reagents (HATU, HOBt/EDC), Base (DIPEA) | Copper(I) source (e.g., CuSO₄/Na-Ascorbate) |
| Conditions | Mild, but can require anhydrous conditions | Very mild, often works in aqueous mixtures |
| Efficiency | Generally high yields, but can be substrate-dependent | Near-quantitative yields, highly reliable[] |
| Workflow | Typically sequential and linear | Convergent, modular, ideal for library synthesis[][] |
| Byproducts | Stoichiometric amounts of coupling agent byproducts | Minimal byproducts, easy purification |
| Orthogonality | Good, but potential for side reactions with other nucleophiles | Excellent bio-orthogonality, highly specific reaction |
Detailed Synthesis Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing representative PROTAC linkers and assembling the final molecule.
Protocol 1: Synthesis of a PEG-based PROTAC via Amide Bond Formation
This protocol describes a common, sequential approach where a bifunctional linker is coupled first to the E3 ligase ligand and then to the POI ligand. We will use a commercially available mono-Boc-protected amino-PEG-acid linker as a starting point.
Caption: Workflow for sequential PROTAC synthesis via amide coupling.
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH₂) (1.0 eq)
-
Boc-NH-(PEG)₄-COOH (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-NH-(PEG)₄-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the Amine-functionalized E3 Ligase Ligand to the activated linker solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected Ligand-Linker conjugate.
Scientist's Note (Rationale): HATU is a highly efficient peptide coupling reagent that rapidly forms an activated ester, minimizing side reactions. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions without competing in the coupling reaction.[15]
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected Ligand-Linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in DCM (approx. 20% v/v solution).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene several times to ensure complete removal of residual acid. The resulting amine-TFA salt is often used directly in the next step.
-
Step 3: Final Coupling to POI Ligand
-
Procedure:
-
Follow the procedure outlined in Step 1 , using the deprotected Ligand-Linker conjugate from Step 2 as the amine component and a carboxylic acid-functionalized POI ligand as the coupling partner.
-
After purification by flash chromatography or preparative HPLC, the final PROTAC molecule is obtained.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
-
Protocol 2: Synthesis of a PROTAC via CuAAC "Click" Chemistry
This protocol describes a convergent approach where two halves of the PROTAC are synthesized separately—one with a terminal alkyne and the other with an azide—and then joined in a final, highly efficient step.[3][16]
Caption: Convergent PROTAC synthesis using CuAAC Click Chemistry.
-
Materials:
-
Alkyne-functionalized POI Ligand (1.0 eq)
-
Azide-functionalized E3 Ligase Ligand (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)
-
Sodium Ascorbate (0.2 - 0.4 eq)
-
Solvent: typically a 1:1 mixture of t-Butanol and water, or DMF.
-
-
Procedure:
-
Dissolve the Alkyne-functionalized POI Ligand and the Azide-functionalized E3 Ligase Ligand in the chosen solvent system in a vial.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.
-
In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
To the solution of the alkyne and azide, first add the Sodium Ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction should turn a yellow-green color.
-
Stir the reaction vigorously at room temperature for 2-16 hours. The reaction is often complete within a few hours.
-
Monitor progress by LC-MS. The reaction is characterized by the clean disappearance of the two starting materials and the appearance of a single product peak.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer, dry, and concentrate.
-
Purification: Purify the final PROTAC by flash chromatography or preparative HPLC.
Scientist's Note (Rationale): The CuAAC reaction is exceptionally robust and high-yielding.[] Sodium ascorbate acts as a reducing agent to generate the active Copper(I) catalyst in situ from the more stable Copper(II) salt.[16] This method's modularity is its greatest strength, allowing for the rapid generation of PROTAC libraries by simply "clicking" together different azide and alkyne building blocks.[][3]
-
Conclusion and Future Outlook
The synthesis of PROTAC linkers is a cornerstone of modern targeted protein degradation research. While traditional amide coupling remains a robust and reliable method, the advent of click chemistry has significantly accelerated the discovery process, enabling the parallel synthesis and rapid evaluation of diverse PROTAC libraries.[12] The choice of synthetic strategy depends on the project goals; sequential amide coupling is well-suited for optimizing a lead candidate, while click chemistry is ideal for initial library screening to identify optimal linker lengths and compositions.[13] As our understanding of ternary complex biology deepens, the rational, causality-driven synthesis of linkers will continue to be a critical skill for chemists and drug developers aiming to unlock the full therapeutic potential of PROTACs.
References
- 1. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Engineering Conformationally Constrained Peptides with Fluorinated Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of peptide conformation is a paramount objective in medicinal chemistry and drug discovery.[1][2] Conformationally constrained peptides often exhibit enhanced metabolic stability, increased binding affinity, and improved cell permeability compared to their flexible linear counterparts.[3][4] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of fluorinated azetidines into peptide scaffolds. The unique steric and electronic properties of the fluorinated azetidine ring system offer a powerful tool to induce specific and predictable conformational constraints. We will explore the synthesis of fluorinated azetidine building blocks, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent biophysical characterization of the resulting constrained peptides.
Introduction: The Power of Conformational Constraint and Fluorine in Peptide Drug Design
Peptides represent a promising class of therapeutics due to their high specificity and potency.[1] However, their clinical utility is often hampered by poor metabolic stability and low cell permeability.[5][6] Constraining the peptide backbone into a bioactive conformation is a well-established strategy to overcome these limitations.[3][7] By reducing the conformational entropy of the peptide, pre-organization for receptor binding can lead to a significant increase in affinity.[3]
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[8][9][10] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[9][11][12] When incorporated into amino acids, fluorine can modulate peptide conformation and enhance proteolytic resistance.[13][14][15][16]
Azetidines, four-membered cyclic amino acids, are proline analogs that can also introduce conformational constraints into peptides.[] The smaller ring size of azetidine-2-carboxylic acid compared to proline leads to distinct effects on the peptide backbone, often resulting in altered secondary structures.[18][19][20] The strategic combination of fluorination and the azetidine ring system presents a novel and powerful approach to peptide design, offering fine control over conformation and imparting favorable physicochemical properties.
Fluorinated Azetidines: A Unique Tool for Peptide Engineering
The incorporation of fluorinated azetidines, such as 3-fluoroazetidine-2-carboxylic acid, into a peptide chain introduces a unique set of conformational biases. The high electronegativity of the fluorine atom can influence the puckering of the azetidine ring and the surrounding peptide backbone through steric and electronic effects. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs.
Advantages of Incorporating Fluorinated Azetidines:
-
Precise Conformational Control: The rigid azetidine ring, combined with the stereoelectronic effects of fluorine, can enforce specific dihedral angles, leading to well-defined secondary structures.
-
Enhanced Metabolic Stability: The fluorinated azetidine moiety can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[13][14][15][16]
-
Improved Cell Permeability: The introduction of fluorine can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.[21][22]
-
Modulation of Binding Affinity: The constrained conformation can pre-organize the peptide for optimal interaction with its biological target, leading to increased binding affinity.[23]
-
19F NMR Probe: The fluorine atom serves as a sensitive reporter for conformational analysis and binding studies using 19F NMR spectroscopy.[24][25][26][27]
Synthesis and Incorporation of Fluorinated Azetidine Building Blocks
The successful creation of conformationally constrained peptides relies on the efficient synthesis of the fluorinated azetidine building blocks and their subsequent incorporation into the peptide chain.
Synthesis of Fmoc-Protected Fluorinated Azetidine-2-Carboxylic Acid
A general synthetic route to Fmoc-protected 3-fluoroazetidine-2-carboxylic acid is outlined below. This multi-step synthesis typically starts from a commercially available precursor and involves key steps of fluorination and protection. Recent advances have focused on developing stereoselective methods to access specific isomers.[28][29]
Caption: Synthetic workflow for Fmoc-protected fluoroazetidine.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of the fluorinated azetidine building block into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-(3R/S)-fluoroazetidine-2-carboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or an equivalent coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
For Fmoc-L-(3R/S)-fluoroazetidine-2-carboxylic acid coupling: Due to the potential for reduced reactivity of the fluorinated amino acid, extend the coupling time to 4-6 hours or perform a double coupling.[11] Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Characterization of Conformationally Constrained Peptides
A suite of biophysical techniques is essential to confirm the successful synthesis and to elucidate the conformational preferences of the fluorinated azetidine-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution.
-
1H NMR: Provides information on the primary sequence and the local environment of protons.
-
19F NMR: The fluorine atom acts as a sensitive probe of the local conformation and can be used to monitor conformational changes upon binding to a target.[24][25][26][27] The chemical shift of the 19F nucleus is highly sensitive to its electronic environment.[27]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning proton resonances and for determining through-space proximities between protons, which are then used to calculate the three-dimensional structure of the peptide.
Table 1: Representative NMR Parameters for Conformational Analysis
| NMR Experiment | Information Obtained |
| 1H Chemical Shifts | Deviations from random coil values indicate secondary structure formation. |
| 3JHNHα Coupling Constants | Relate to the phi (φ) dihedral angle and can indicate helical or extended conformations. |
| NOE Intensities | Provide distance restraints between protons, crucial for 3D structure calculation. |
| 19F Chemical Shift | Sensitive to the local electronic environment and conformational changes.[27] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[30][31] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements.[32][33]
Protocol for CD Spectroscopy:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Average multiple scans to improve the signal-to-noise ratio.
-
Analyze the data using secondary structure deconvolution software.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, offering a definitive view of the peptide's conformation in the solid state.
Applications in Drug Development
The ability to create conformationally constrained peptides with fluorinated azetidines has significant implications for drug discovery and development.
-
Enhanced Target Affinity and Selectivity: By locking the peptide into its bioactive conformation, it is possible to achieve higher binding affinities and improved selectivity for the target receptor or enzyme.[8]
-
Improved Pharmacokinetic Properties: The increased metabolic stability and potentially enhanced cell permeability of these modified peptides can lead to improved oral bioavailability and a longer duration of action.[11][21][22]
-
Development of Novel Therapeutics: This approach can be applied to a wide range of therapeutic targets, including G protein-coupled receptors (GPCRs), ion channels, and protein-protein interactions, which have been challenging to address with traditional small molecules.[3]
Conclusion
The incorporation of fluorinated azetidines into peptides is a powerful and versatile strategy for creating conformationally constrained molecules with improved drug-like properties. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers to apply this innovative approach to their own peptide-based drug discovery programs. The unique combination of conformational control and the beneficial effects of fluorination opens up new avenues for the design of next-generation peptide therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 7. Macrocyclics and Constrained Peptides Conference [drugdiscoverychemistry.com]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mr.copernicus.org [mr.copernicus.org]
- 28. researchgate.net [researchgate.net]
- 29. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
- 32. researchgate.net [researchgate.net]
- 33. A note on circular-dichroic-constrained prediction of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Procedure for Amide Bond Formation with 1-Boc-3-fluoroazetidine-3-carboxylic acid
<Application Notes & Protocols >
Introduction
1-Boc-3-fluoroazetidine-3-carboxylic acid is a valuable, synthetically versatile building block in modern medicinal chemistry.[1] Its rigid four-membered ring system introduces conformational constraint into molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. The fluorine atom at the C3 position offers several advantages, including the potential to modulate pKa, improve metabolic stability, and form favorable protein-ligand interactions.[2] Azetidines are recognized as important motifs in drug discovery.[3][4][5]
However, the unique structural and electronic properties of this amino acid derivative present distinct challenges for one of the most fundamental transformations in drug development: amide bond formation. The steric hindrance around the carboxylic acid, combined with the electron-withdrawing effect of the adjacent fluorine atom, can render standard coupling protocols sluggish and low-yielding.[6][7][8][9]
This guide provides a detailed examination of the mechanistic considerations, reagent selection, and a robust, field-proven protocol for the efficient coupling of 1-Boc-3-fluoroazetidine-3-carboxylic acid with a variety of primary and secondary amines.
Mechanistic & Strategic Considerations
The primary challenge in coupling this substrate lies in the activation of the carboxylic acid. The electron-withdrawing nature of the α-fluorine atom decreases the nucleophilicity of the carboxylate, making the initial activation step more difficult. Furthermore, the tertiary nature of the α-carbon, embedded within a constrained azetidine ring, creates significant steric hindrance that can impede the approach of both the coupling reagent and the incoming amine nucleophile.[6][7]
Standard coupling methods may prove inefficient.[7] Therefore, the choice of coupling reagent is critical. Highly efficient reagents that can rapidly generate a highly activated ester intermediate are required to overcome these hurdles. Uronium/aminium salt-based reagents, such as HATU, are particularly well-suited for this task.[10][11][12]
The Role of HATU in Overcoming Activation Barriers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a preferred reagent for difficult couplings due to its high efficiency and the nature of the active ester it forms.[10][11][12]
The mechanism proceeds in two key stages:
-
Carboxylate Activation: The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[10][13]
-
Active Ester Formation & Coupling: This intermediate is rapidly attacked by the HOAt anion (1-hydroxy-7-azabenzotriazole) to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[10][13] The incoming amine then attacks this activated ester to form the desired amide bond. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[10]
This pathway is highly efficient and minimizes side reactions, making it ideal for challenging substrates like 1-Boc-3-fluoroazetidine-3-carboxylic acid.[14]
Comparative Data for Coupling Reagents
While HATU is recommended, other reagents can be employed. The choice depends on the specific amine, scale, and cost considerations.
| Coupling System | Advantages | Disadvantages | Typical Conditions |
| HATU / DIPEA | High reactivity, fast reaction times, low racemization potential, suitable for sterically hindered substrates.[11][12] | Higher cost, byproducts (tetramethylurea) can complicate purification.[11] | Anhydrous DMF or DCM, Room Temp.[10] |
| EDC / HOBt | Cost-effective, water-soluble byproducts are easily removed during workup.[15][16] | Slower reaction rates, may be less effective for highly hindered or electron-deficient substrates.[7][15] | Anhydrous DCM or DMF, 0 °C to RT.[16] |
| Acyl Fluoride (in situ) | Acyl fluorides are small and highly reactive, minimizing steric hindrance between coupling partners.[6][7] Can be effective where other methods fail.[7][8] | Requires specific fluorinating agents (e.g., TFFH, PFP), which may be corrosive or toxic.[17][18] | Anhydrous DCM or MeCN, often requires elevated temperatures.[7] |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of 1-Boc-3-fluoroazetidine-3-carboxylic acid with a generic amine (R¹R²NH) using HATU.
Materials:
-
1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq)
-
Amine (R¹R²NH) (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution (for DMF solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine (Saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution.
-
Add the amine (1.1 - 1.2 eq) to the mixture.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. A mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Monitoring:
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with:
-
5% aqueous LiCl solution (3x) to remove DMF. (Skip this step if DCM was used as the solvent).[19]
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt.
-
Brine (1x) to reduce the water content in the organic layer.
-
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude amide product is often contaminated with tetramethylurea from the HATU reagent.[11]
-
Purify the crude material using flash column chromatography on silica gel. A typical eluent system is a gradient of Ethyl Acetate in Hexanes.
-
For highly polar amides, recrystallization from a suitable solvent system (e.g., acetonitrile/water, ethanol) can be an effective alternative to chromatography.[20] Other techniques like reversed-phase or ion-exchange chromatography may also be considered for particularly challenging separations.[21][22]
-
Visualized Workflow and Mechanism
General Reaction Mechanism
The diagram below illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the amine to form the final amide product.[13][14]
Caption: HATU-mediated amide coupling mechanism.
Experimental Workflow
This flowchart provides a step-by-step visual guide to the experimental protocol.
Caption: Step-by-step experimental workflow.
References
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 4. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. bachem.com [bachem.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. ntd-network.org [ntd-network.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoroazetidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoroazetidine-3-carboxylic acid derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced purification challenges associated with these valuable fluorinated building blocks. This resource moves beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the unique properties of 3-fluoroazetidine-3-carboxylic acid derivatives and their impact on purification strategies.
Q1: What makes the purification of 3-fluoroazetidine-3-carboxylic acid derivatives particularly challenging?
A1: The challenges stem from the unique physicochemical properties conferred by the fluorine atom and the strained azetidine ring.[1] The introduction of fluorine significantly alters the molecule's polarity, basicity, and lipophilicity compared to its non-fluorinated or hydroxylated analogs.[2][3] This can lead to unexpected chromatographic behavior. Furthermore, the strained four-membered ring, while more stable than its 3-hydroxy counterpart, can still be susceptible to ring-opening under harsh acidic or basic conditions, although 3-fluoro amides have been shown to be stable to a wide range of pH.[4][5] Synthetic routes can also introduce closely related impurities that are difficult to separate.[6][7]
Q2: What are the primary purification methods suitable for this class of compounds?
A2: The choice of purification method depends on the scale, the nature of impurities, and the specific derivative. The most common techniques are:
-
Flash Column Chromatography: Effective for routine purification from crude reaction mixtures, typically using silica gel.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Indispensable for separating closely related impurities, diastereomers, or for achieving very high purity. Both normal-phase and reverse-phase HPLC are utilized.[6]
-
Recrystallization: An option for highly crystalline solids to remove minor impurities, though less common as a primary method for complex mixtures.
-
Solid-Phase Extraction (SPE): Useful for rapid cleanup, such as removing excess reagents or salts before a final purification step.[8]
Q3: How does the fluorine atom specifically affect my compound's behavior during chromatography?
A3: The fluorine atom's high electronegativity has several effects. It can significantly lower the basicity of the azetidine nitrogen, which can reduce strong interactions with acidic silanol groups on silica gel, potentially leading to less peak tailing compared to more basic amines.[3] However, it also alters the overall polarity and dipole moment of the molecule in ways that are not always intuitive.[2] This means that solvent systems that work for a non-fluorinated parent molecule often need to be completely re-optimized. You may find that your fluorinated compound is either more or less polar than you initially predict.
Q4: Are there specific stability concerns I should be aware of during work-up and purification?
A4: While 3-fluoroazetidine derivatives are notably more stable than 3-hydroxyazetidines, which can undergo reverse aldol cleavage, caution is still advised.[4][5] Prolonged exposure to strong acids or bases during aqueous work-up or chromatography should be avoided. The primary stability concern is often related to the protecting groups used in the synthesis (e.g., Boc, Cbz), which can be labile. For example, tert-butoxycarbonyl (Boc) groups are sensitive to acidic conditions, which can be present on un-neutralized silica gel or in HPLC mobile phases containing trifluoroacetic acid (TFA).
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Problem Area: Column Chromatography
Q5: I'm seeing poor separation and co-elution of my product with impurities on a silica gel column. What should I try?
A5: This is a common issue. The key is systematic optimization of the mobile phase. Since the introduction of fluorine alters polarity, standard solvent systems may be ineffective.[2]
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. If separation is still poor, switch to a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.
-
Add a Modifier: If your compound is basic and showing peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) for very acid-sensitive compounds or reverse-phase C18 silica for highly polar compounds that elute too quickly from normal-phase columns.
Troubleshooting Workflow: Poor Separation in Column Chromatography
Q6: My compound appears to be degrading on the silica gel column. What can I do?
A6: Degradation on silica is often due to the acidic nature of the stationary phase, especially if your derivative contains acid-labile protecting groups like Boc.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine. Swirl for a few minutes before packing the column. This will neutralize the acidic sites.
-
Use a Different Stationary Phase: Switch to neutral or basic alumina, or consider using a polymer-based stationary phase if available.
-
Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends on the stationary phase. Avoid letting the column run dry or sit for extended periods with the compound loaded.
Problem Area: HPLC Purification
Q7: I'm observing significant peak tailing for my basic 3-fluoroazetidine derivative in reverse-phase HPLC. How can I improve peak shape?
A7: Peak tailing for basic compounds on C18 columns is typically caused by secondary interactions between the basic nitrogen of the azetidine and residual acidic silanol groups on the silica backbone.[6]
Strategies for Improved Peak Shape:
-
Use a Low pH Mobile Phase: Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (e.g., Water/Acetonitrile). This protonates the azetidine nitrogen, ensuring a consistent positive charge, and also protonates the silanol groups, minimizing unwanted interactions.
-
Use a High pH Mobile Phase: Alternatively, use a buffer to raise the pH of the mobile phase (e.g., ammonium bicarbonate at pH 8-10). This deprotonates the silanol groups, making them negatively charged and less interactive with your basic analyte. Ensure your HPLC column is stable at high pH.
-
Employ a Modern Column: Use a column with end-capping technology or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions and improve peak shape for basic compounds.
Q8: How can I effectively separate diastereomers of my 3-fluoroazetidine-3-carboxylic acid derivative?
A8: Diastereomer separation requires exploiting the subtle differences in their 3D structures. This is often challenging but achievable with HPLC.
Recommended Approach:
-
Start with Normal-Phase HPLC: Diastereomers can often be separated using a normal-phase silica gel column.[6] The rigid structure of silica provides excellent stereochemical recognition. Test solvent systems like Hexane/Isopropanol or Hexane/Ethanol.
-
Try Chiral HPLC: Even for diastereomer separation, a chiral stationary phase (CSP) can be highly effective.[9] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA) are excellent starting points.[10] The chiral environment can amplify the small spatial differences between diastereomers.
-
Indirect Method (Derivatization): If direct separation fails, consider derivatizing the carboxylic acid with a chiral amine or alcohol to create a new set of diastereomers with potentially greater separation.[11][12] This adds synthetic steps but can be very effective. The new diastereomers can then be separated on a standard achiral column (like C18).
Table 1: Starting Conditions for Diastereomer Separation by HPLC
| Method | Stationary Phase | Typical Mobile Phase | Key Advantage | Reference |
| Normal-Phase HPLC | Silica Gel | n-Hexane / Isopropanol (IPA) | Good for exploiting polarity differences. | [6] |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®) | n-Hexane / IPA / Trifluoroacetic Acid | High selectivity for stereoisomers. | [9] |
| Reverse-Phase HPLC | C18 (with end-capping) | Acetonitrile / Water + 0.1% Formic Acid | May work if diastereomers have sufficient lipophilicity differences. | [6] |
Problem Area: Post-Purification & Analysis
Q9: My purified compound shows unexpected signals in the NMR spectrum. What are the likely culprits?
A9: After purification, unexpected signals often arise from residual solvents, reagents from the purification process, or decomposition.
Common Contaminants to Check For:
-
Residual Solvents: Dichloromethane, Ethyl Acetate, Hexane, and Methanol are common. Compare your spectrum to known solvent peaks.
-
Grease: Signals from vacuum grease (if used) can appear as broad singlets around 1-2 ppm.
-
Triethylamine/Diisopropylethylamine: If used as a modifier, these can be difficult to remove. They have characteristic signals in the 1-3 ppm range.
-
Trifluoroacetic Acid (TFA): If preparative HPLC with a TFA modifier was used, a TFA salt of your amine may have formed. This can alter chemical shifts and may require a neutralization/extraction step to remove.
-
Decomposition Products: Check for signals that might indicate the loss of a protecting group (e.g., a large singlet around 1.4 ppm for a Boc group might disappear and be replaced by a broad N-H signal).
Q10: After removing the solvent, my final product has a very low yield. Where could I have lost my compound?
A10: Compound loss during purification is a frequent problem, especially on a small scale.
Potential Loss Points:
-
Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to silica gel. If you suspect this, try stripping the column with a very polar solvent like 10% Methanol in Dichloromethane with 1% ammonia.
-
Volatility: Some lower molecular weight azetidine derivatives can be volatile. Avoid overly aggressive rotary evaporation or high vacuum drying, especially with heat.
-
Aqueous Work-up: If your compound has some water solubility (especially as a salt), it can be lost in the aqueous layers during extraction. Perform back-extractions of all aqueous layers to maximize recovery.
-
Filtration Steps: Ensure you thoroughly wash filter cakes (e.g., Celite, drying agents) with your product-soluble solvent to recover any adsorbed material.
Part 3: Protocols and Workflows
Protocol 1: General Purification and Analysis Workflow
This workflow provides a systematic approach from crude product to a fully characterized, pure compound.
Protocol 2: Step-by-Step Method Development for Diastereomer Separation by HPLC
-
Initial Screening (Analytical Scale):
-
Column: Start with a normal-phase silica column and a polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Mobile Phase (Normal Phase): Begin with a 90:10 mixture of n-Hexane:Isopropanol. Run a gradient to 50:50 over 20 minutes to find the approximate elution conditions.
-
Mobile Phase (Chiral): Use the same Hexane/IPA system. Often, a small amount of an acidic (0.1% TFA) or basic (0.1% Diethylamine) additive can dramatically improve resolution on chiral columns.
-
Detection: Use a UV detector at a wavelength where your compound absorbs.
-
-
Optimization:
-
Once you identify a column/solvent system that shows baseline or near-baseline separation, optimize it isocratically.
-
Adjust the ratio of strong solvent (e.g., Isopropanol) to fine-tune retention time and resolution.
-
Adjust the flow rate. Lower flow rates often improve resolution but increase run time.
-
-
Scale-Up to Preparative HPLC:
-
Use the optimized isocratic method from your analytical run.
-
Use a preparative column with the same stationary phase as your analytical column.
-
Calculate the new flow rate based on the column diameter ratio: Prep Flow = Analytical Flow * (Prep Diameter / Analytical Diameter)².
-
Determine the maximum sample load by performing loading studies, injecting increasing amounts of your sample until resolution begins to degrade.
-
Collect fractions and analyze them using your analytical HPLC method to confirm purity before combining.
-
By approaching the purification of 3-fluoroazetidine-3-carboxylic acid derivatives with a systematic and informed strategy, you can overcome their inherent challenges and reliably obtain high-purity materials for your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Coupling Efficiency of 1-Boc-3-fluoroazetidine-3-carboxylic acid
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Boc-3-fluoroazetidine-3-carboxylic acid in their synthetic workflows. The focus is to address and overcome common challenges to achieve high coupling efficiency.
Introduction: Navigating the Challenges of a Unique Building Block
1-Boc-3-fluoroazetidine-3-carboxylic acid is a valuable asset in medicinal chemistry, offering unique conformational constraints and metabolic stability due to its 3-fluoroazetidine ring.[1] However, its distinct structure introduces specific hurdles during amide bond formation. The steric hindrance from the bulky Boc-protecting group, alongside the electron-withdrawing nature of the fluorine atom, can diminish the reactivity of the carboxylic acid. This guide will provide a systematic approach to understanding and surmounting these obstacles.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why am I experiencing low coupling efficiency with standard peptide coupling reagents?
Low coupling efficiency is a frequently encountered issue. The root causes are often linked to the molecule's inherent structural properties:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom sterically encumbers the carboxylic acid, impeding the approach of the amine for nucleophilic attack.[2][3][4]
-
Reduced Nucleophilicity of the Amine Partner: If the amine coupling partner is also sterically hindered or electronically deactivated, the reaction kinetics can be significantly retarded.[2]
-
Suboptimal Carboxylic Acid Activation: The electron-withdrawing fluorine atom can influence the reactivity of the carboxylic acid. Standard activation conditions may not be sufficient to generate the active ester intermediate at an adequate rate.
-
Choice of Coupling Reagent: Not all coupling reagents are effective for hindered systems. Standard carbodiimide reagents like DCC and EDC often result in low yields.[2]
A meticulous selection of coupling reagents, bases, and reaction conditions is crucial to address these factors.
FAQ 2: What are the recommended starting conditions for coupling 1-Boc-3-fluoroazetidine-3-carboxylic acid?
For a reliable starting point, a uronium-based coupling reagent is recommended due to its high reactivity and lower propensity for side reactions.[5]
Recommended Starting Protocol:
| Component | Equivalents | Notes |
| 1-Boc-3-fluoroazetidine-3-carboxylic acid | 1.0 | The limiting reagent. |
| Amine Coupling Partner | 1.0 - 1.2 | A slight excess of the amine can help drive the reaction to completion. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 - 1.2 | A potent activating agent that forms a highly reactive OAt-ester.[5][6] |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 | A non-nucleophilic base to facilitate the activation of the carboxylic acid and neutralize salts.[6][7] |
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of the active ester. |
| Temperature | 0 °C to Room Temperature | Initiate the reaction at 0 °C during the activation step and allow it to warm to room temperature gradually. |
| Reaction Time | 2 - 12 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Protocol:
-
Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine coupling partner (1.0-1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the main reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitor the reaction's progress via TLC or LC-MS until the starting carboxylic acid is consumed.
-
Proceed with a standard aqueous workup and purification.
Part 2: Troubleshooting Guide
This section provides a systematic workflow for addressing specific issues you may encounter.
Issue 1: The reaction stalls with a significant amount of unreacted carboxylic acid.
Incomplete conversion often indicates that the activation of the carboxylic acid is the rate-limiting step.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting stalled coupling reactions.
Detailed Steps:
-
Increase Reagent Equivalents: As a first step, consider increasing the equivalents of HATU to 1.5 and DIPEA to 3.5-4.0. This can help shift the equilibrium towards the formation of the active ester.
-
Change Coupling Reagent: If increasing the equivalents is not effective, switching to a more potent coupling reagent may be necessary. For instance, COMU is a newer generation reagent that is highly effective for difficult couplings.[2]
-
Elevate the Temperature: Gently warming the reaction to 40-50 °C can provide the necessary activation energy. However, exercise caution as higher temperatures can increase the risk of side reactions. Close monitoring by LC-MS is advised.[2]
Issue 2: Observation of significant side product formation.
The presence of unexpected side products often points to issues with the choice of base or the stability of the activated intermediate.
Common Side Products and Their Solutions:
| Side Product | Plausible Cause | Recommended Solution |
| Guanidinylation of the amine | The free amine attacks the guanidinium carbon of HATU, which is more common when HATU is in excess or the coupling is slow.[5][6] | Use a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation.[2][5] |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2] Also, consider using a weaker base like N-methylmorpholine (NMM) or collidine.[2] |
| Hydrolysis of the active ester | Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous and glassware is thoroughly dried. |
Mechanism of a Key Side Reaction (Guanidinylation):
Caption: Competing reaction pathways illustrating the potential for guanidinylation.
Part 3: Advanced Strategies for Particularly Difficult Couplings
For exceptionally challenging substrates, such as coupling to a highly hindered amine, more advanced methods may be required.
Strategy 1: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate sluggish reactions by providing rapid and uniform heating.[8]
Microwave Protocol:
-
Follow the recommended starting protocol for reagent addition in a microwave-safe vessel.
-
Seal the vessel and place it in a microwave peptide synthesizer.
-
Irradiate at a constant temperature (e.g., 75-100 °C) for 10-30 minutes.[2]
-
Monitor the reaction's progress by LC-MS.
Caution: Always use vessels designed for pressurized reactions and begin with small-scale experiments to establish optimal conditions.
Strategy 2: Alternative Activation via Acid Chlorides
Converting the carboxylic acid to the corresponding acid chloride is a classic and highly effective method for activation.[9]
Acid Chloride Formation and Coupling Workflow:
Caption: A workflow for amide bond formation via an acid chloride intermediate.
Protocol Details:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise.
-
Stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess reagent.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add the amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq).
-
Stir and monitor the reaction until completion.
This method is highly effective but requires the careful handling of corrosive and moisture-sensitive reagents.
References
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on troubleshooting one of the most common and critical steps in chemical synthesis: the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). Incomplete deprotection can lead to complex product mixtures, reduced yields, and significant challenges in purification. This guide offers field-proven insights and solutions to help you achieve clean, efficient, and complete Boc deprotection.
Understanding the Challenge: The "Why" Behind Incomplete Deprotection
The acid-catalyzed removal of a Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] The mechanism appears straightforward: protonation of the Boc group's carbonyl oxygen by a strong acid like TFA facilitates the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine.[2][3] However, this simplicity can be deceptive. The reaction's success is contingent on several factors, and failure to control these can result in incomplete deprotection or unwanted side reactions.
The primary culprits behind incomplete deprotection often include insufficient acid strength or concentration, inadequate reaction time, and steric hindrance around the protected amine.[4][5] Furthermore, in solid-phase peptide synthesis (SPPS), factors like poor resin swelling can physically prevent the acid from reaching all the reactive sites, leading to truncated or deletion sequences.[4][6]
A significant challenge arises from the generation of the highly reactive tert-butyl cation.[7][8] This electrophile can alkylate nucleophilic residues within your molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to a host of undesired side products.[8][9] This necessitates the use of "scavengers," which are nucleophilic agents added to the reaction mixture to trap the tert-butyl cation before it can wreak havoc on your desired product.[7][10]
This guide will walk you through a systematic approach to diagnosing and resolving these common issues, ensuring the integrity of your synthesis.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you identify the specific problem you are facing and provides actionable solutions based on scientific principles.
Problem 1: Incomplete Deprotection - Starting Material Persists
You've run your deprotection reaction, but analysis (TLC, LC-MS, or NMR) shows a significant amount of your Boc-protected starting material remaining.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[11][12] A slight decrease in the effective acidity can dramatically slow down the reaction.
-
Solution: Increase the concentration of TFA. For solution-phase reactions, a common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[13] If this is ineffective, neat TFA can be used.[11] For particularly stubborn substrates, 4M HCl in dioxane can be a more potent alternative.[7][13] Ensure your TFA is fresh, as it is hygroscopic and water can reduce its effective acidity.[4]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Extend the reaction time and continue to monitor the reaction's progress.[14] Most deprotections are complete within 1-2 hours at room temperature.[13] For sterically hindered amines, longer reaction times may be necessary.[4] Gentle warming can also be employed, but be cautious if your molecule has other heat-sensitive functional groups.[14]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[4][11]
-
Poor Resin Swelling (Solid-Phase Synthesis): In SPPS, if the resin is not properly swelled, the TFA cannot efficiently access all the peptide chains.[4] Interestingly, 100% TFA can lead to less resin swelling compared to a 55% TFA solution in DCM, which has been shown to result in higher purity peptides.[6][11]
Problem 2: Formation of Unexpected Side Products
Your starting material is consumed, but your analytical data (e.g., LC-MS) shows new peaks with masses corresponding to the addition of a tert-butyl group (+56 Da).
Potential Cause & Solution:
-
Alkylation by the tert-Butyl Cation: The electrophilic tert-butyl cation generated during deprotection is attacking nucleophilic sites on your molecule.[8] Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.[7][11]
-
Solution: The addition of scavengers is essential. These are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive residues in your product.[8] The choice of scavenger depends on the specific residues present.
-
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
|---|---|---|---|
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | A very effective and widely used scavenger.[11] |
| Water | General carbocations | 2.5 - 5% | Often used in combination with TIS.[7] |
| Thioanisole | Trp, Met | 5% | Effective, but should be avoided if the peptide contains tryptophan as its cation adducts can alkylate the indole ring.[10] |
| Ethanedithiol (EDT) | Cys | 2.5% | Useful for preventing S-tert-butylation of cysteine residues.[7] |
| Anisole | Trp | 5% | A classic scavenger to prevent alkylation of tryptophan.[10] |
A common and robust scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my Boc deprotection reaction?
The most common and straightforward method is Thin-Layer Chromatography (TLC).[14][15] The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[13][14] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[15] ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic singlet of the tert-butyl group around 1.4-1.5 ppm.[5]
Q2: My compound also contains other acid-sensitive groups. How can I selectively remove the Boc group?
When other acid-labile protecting groups (e.g., tert-butyl esters, acetals) are present, standard TFA conditions can be too harsh.[14] In these cases, milder deprotection methods should be considered:
-
Milder Acidic Conditions: Use a lower concentration of TFA (e.g., 10-20% in DCM) and perform the reaction at 0°C, carefully monitoring for completion to avoid cleavage of other groups.[13]
-
Alternative Reagents: 4M HCl in dioxane can sometimes offer better selectivity.[13] For highly sensitive substrates, non-acidic methods like thermal deprotection or the use of certain Lewis acids (e.g., ZnBr₂) can be explored.[16][17] A very mild method using oxalyl chloride in methanol has also been reported.[18]
Q3: What is the proper work-up procedure for a TFA-mediated Boc deprotection?
After the reaction is complete, the volatile components (DCM and excess TFA) are typically removed under reduced pressure using a rotary evaporator.[2] To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like DCM or toluene.[2] The product is obtained as its trifluoroacetate salt.[11] If the free amine is required, a basic work-up can be performed by dissolving the residue in a suitable organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution.[19] However, be cautious with this step if your molecule contains base-labile functional groups like esters.[19] Alternatively, a basic ion-exchange resin can be used to neutralize the TFA salt.[19][20]
Visualizing the Process: Key Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core mechanisms and a logical troubleshooting workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Preparation: In a separate vial, prepare the deprotection cocktail. For a 25% TFA/DCM solution with scavengers, mix TFA, DCM, triisopropylsilane (TIS), and water in a 25:70:2.5:2.5 volume ratio.
-
Deprotection: Add the deprotection cocktail to the solution of the starting material. A common approach is to add an equal volume of a 50% TFA/DCM solution.[11]
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).[7] Most reactions are complete within 1-2 hours.[11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue, the TFA salt of the amine, can be used directly in the next step or purified. For purification or to obtain the free amine, an appropriate work-up, such as precipitation from cold diethyl ether or a basic wash, can be performed.[2][7]
Protocol 2: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[4]
-
Deprotection: Drain the DCM and add the deprotection cocktail (e.g., 25-50% TFA in DCM, or a scavenger-containing cocktail like 95:2.5:2.5 TFA/H₂O/TIS) to the resin.[7]
-
Agitation: Gently agitate the resin mixture for 20-30 minutes.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc group.[4]
-
Neutralization (Optional but Recommended): Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes, followed by thorough washing with DCM. This ensures the N-terminal amine is in its free base form for the subsequent coupling step.[4]
-
Validation: A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.[4] A positive result (blue color) indicates successful deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Fluoroazetidine Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-fluoroazetidine (3-F-Aze)-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments, particularly concerning the influence of pH. As a novel building block in peptide chemistry, understanding the behavior of 3-F-Aze is critical for ensuring the integrity, efficacy, and safety of your peptide candidates.
Introduction: The Role of 3-Fluoroazetidine in Peptide Design
The incorporation of 3-fluoroazetidine, a proline bioisostere, into peptide scaffolds is a modern strategy aimed at enhancing therapeutic properties. The fluorine atom's high electronegativity can induce favorable conformational changes, improve metabolic stability, and modulate physicochemical properties like basicity and lipophilicity.[1] However, the introduction of this strained, fluorinated four-membered ring raises important questions about its chemical stability under various experimental and physiological conditions. This guide is designed to provide both theoretical understanding and practical, actionable protocols to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 3-F-Aze peptides, drawing from established principles of peptide chemistry and the known behavior of related compounds.
Q1: What are the primary degradation pathways I should be aware of for peptides in general?
A1: Peptide degradation is a complex process that can be broadly categorized into chemical and physical instability.[2]
-
Chemical Instability involves the breaking or formation of covalent bonds. Key pathways include:
-
Hydrolysis: Cleavage of the peptide (amide) backbone, which is often the primary concern and is catalyzed by both acidic and basic conditions.[3][4]
-
Deamidation: The hydrolysis of the side-chain amide in asparagine (Asn) or glutamine (Gln) residues, forming aspartic or glutamic acid, respectively. This is a common issue at neutral and basic pH.[5]
-
Oxidation: Primarily affecting methionine (Met), cysteine (Cys), and tryptophan (Trp) residues. This can be triggered by atmospheric oxygen, light, or trace metal ions.[5]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[3]
-
-
Physical Instability relates to changes in the peptide's higher-order structure, such as aggregation, precipitation, or adsorption to surfaces.[3]
Q2: How does the 3-fluoroazetidine moiety itself affect peptide stability compared to other residues like proline or hydroxyazetidine?
A2: The 3-F-Aze residue is specifically designed to overcome a known instability of its precursor, 3-hydroxyazetidine (3-OH-Aze). Amides of 3-OH-Aze are known to be unstable above pH 8 due to a reverse aldol opening mechanism, which can lead to ring cleavage.[6][7][8] The substitution of the hydroxyl group with a chemically robust fluorine atom prevents this specific degradation pathway, suggesting that 3-F-Aze peptides have significantly enhanced stability in basic solutions.[6][7] Compared to proline, the azetidine ring is more strained, but studies on related non-fluorinated azetidine-containing macrocycles have shown the ring to be stable even under strongly acidic conditions, such as during cleavage from a resin with trifluoroacetic acid (TFA).
Q3: Is the carbon-fluorine (C-F) bond in 3-fluoroazetidine stable across different pH values?
A3: The C-F bond is the strongest single bond in organic chemistry and is generally considered highly stable and resistant to hydrolysis under typical physiological and experimental conditions. While extreme conditions can cleave C-F bonds, such degradation is not a primary concern for 3-F-Aze peptides during routine handling, formulation, or in vivo use. The primary stability concerns will likely revolve around the integrity of the peptide backbone and the azetidine ring itself.
Q4: At what pH should I expect my 3-F-Aze peptide to be most stable?
A4: While the optimal pH must be determined empirically for each specific peptide sequence, a general guideline is that many peptides exhibit maximal stability in a mildly acidic range (typically pH 4-6).[9] This is because this range often represents a compromise, minimizing the rates of both acid-catalyzed and base-catalyzed hydrolysis of the peptide backbone.[4] For 3-F-Aze peptides specifically, the enhanced stability at basic pH (compared to 3-OH-Aze) is a key advantage, but general base-catalyzed backbone hydrolysis and deamidation of Asn/Gln residues can still occur.[5][6][7] Therefore, a stability screening across a pH range is highly recommended.
Part 2: Troubleshooting Guide for Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems observed during the analysis of 3-F-Aze peptides.
| Observed Problem | Potential Cause(s) | Recommended Actions & Rationale |
| Appearance of a new, more polar peak in RP-HPLC after incubation at acidic pH (e.g., pH < 4). | Peptide Backbone Hydrolysis: Acid-catalyzed cleavage of an amide bond in the peptide backbone. This is a common degradation pathway for all peptides.[3] | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. It should correspond to a fragment of the parent peptide. 2. Identify Cleavage Site: Perform MS/MS sequencing on the fragment to pinpoint the specific amide bond that was cleaved. Aspartic acid (Asp) residues are particularly susceptible to cleavage, especially at Asp-Pro sequences.[5] 3. Mitigation: Adjust the buffer pH to a less acidic range (e.g., pH 5-6) for storage and handling. If acidic conditions are required, minimize exposure time and temperature. |
| A new peak appears after storing the peptide solution at neutral or basic pH (e.g., pH 7-9). | 1. Deamidation: If the peptide contains Asn or Gln, this is a highly probable cause. The resulting peptide has the same mass but a different charge and polarity.[5] 2. Backbone Hydrolysis: Base-catalyzed hydrolysis of the peptide backbone can also occur. 3. Azetidine Ring Opening: While 3-F-Aze is designed for basic stability, a forced degradation study on a related non-peptide azetidine compound showed a degradation pathway involving the formation of an azetidinium ion, which could be susceptible to nucleophilic attack.[10] | 1. Mass Analysis: Use high-resolution mass spectrometry. Deamidation results in a mass increase of approximately 1 Da. Backbone hydrolysis will produce smaller fragments. Ring-opening by water would result in a mass increase of 18 Da. 2. Sequence Confirmation: For suspected deamidation, MS/MS can confirm the modification site. 3. pH Optimization: Conduct a pH stability screen to find the optimal pH for your peptide, likely in the slightly acidic range.[11] Store aliquots frozen at -80°C to minimize degradation in solution.[5] |
| Loss of parent peptide peak area over time with no major new peaks appearing. | Physical Instability: The peptide may be aggregating or adsorbing to the surface of the storage vial. This is more common for hydrophobic peptides.[3] | 1. Visual Inspection: Check for visible precipitates or cloudiness in the solution. 2. Change Vial Type: Switch from plastic (e.g., polypropylene) to low-adsorption glass vials.[12] 3. Solubility Test: Re-evaluate the solubility of the peptide. It may be necessary to add organic co-solvents (e.g., acetonitrile, DMSO) or use different buffering agents. 4. Aggregation Analysis: Use techniques like size-exclusion chromatography (SEC) to detect the formation of soluble aggregates. |
| Broadening of the main peak or appearance of shoulder peaks. | Isomerization/Racemization: Slow conversion of one stereoisomer to another (e.g., L- to D-amino acid) can lead to closely eluting species. | 1. High-Resolution Chromatography: Use a longer gradient or a different column chemistry in your HPLC method to try and resolve the species. 2. Chiral Analysis: If racemization is suspected, specialized chiral chromatography or amino acid analysis would be required for confirmation. 3. Control Conditions: Racemization can be catalyzed by pH extremes, so maintaining the peptide at its optimal pH is crucial. |
Visualizing Potential Degradation Pathways
The following diagram illustrates potential (hypothesized) degradation points on a generic 3-F-Aze peptide under stress conditions. The primary expected pathways are standard peptide hydrolysis and deamidation, with azetidine ring opening being a more speculative but possible route under harsh conditions.
Caption: Hypothesized degradation sites on a 3-F-Aze peptide.
Part 3: Experimental Protocol for pH Stability Assessment
To ensure the scientific integrity of your work, it is essential to empirically determine the stability of your specific 3-F-Aze peptide. A forced degradation study is the standard approach for this. This protocol provides a robust framework for assessing stability across a range of pH values.
Objective:
To determine the degradation rate and identify the primary degradation products of a 3-F-Aze peptide under acidic, neutral, and basic aqueous conditions.
Materials:
-
Lyophilized 3-F-Aze peptide of known purity (>95%)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (e.g., sodium phosphate), 50 mM, pH 7.4
-
Acetate buffer (e.g., sodium acetate), 50 mM, pH 4.5
-
Borate buffer (e.g., sodium borate), 50 mM, pH 9.0
-
Calibrated pH meter
-
Analytical balance
-
RP-HPLC system with UV detector (and ideally coupled to a Mass Spectrometer)
-
Temperature-controlled incubator or water bath
Workflow Diagram:
Caption: Experimental workflow for a pH-based forced degradation study.
Step-by-Step Methodology:
-
Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized peptide.
-
Dissolve it in HPLC-grade water to a final concentration of 1 mg/mL. Prepare enough for all conditions and time points.
-
Causality: Using water as the initial solvent avoids introducing organic modifiers that could affect degradation kinetics. A 1 mg/mL concentration is typically sufficient for accurate HPLC analysis.
-
-
Sample Preparation for Stress Conditions:
-
For each pH condition, label a set of vials corresponding to each time point (e.g., T=0, 4h, 8h, 24h, 72h).
-
Aliquot a precise volume of the peptide stock solution into each vial.
-
Add an equal volume of the 2x concentrated stress buffer/solution to achieve the target pH and a final peptide concentration of 0.5 mg/mL. For example:
-
pH ~2: Add 0.02 M HCl.
-
pH 4.5: Add 100 mM acetate buffer.
-
pH 7.4: Add 100 mM phosphate buffer.
-
pH 9.0: Add 100 mM borate buffer.
-
pH ~12: Add 0.02 M NaOH.
-
-
Self-Validation: Prepare a "control" sample stored at -80°C to represent the undegraded peptide at the start of the experiment.
-
-
Incubation:
-
Immediately take the "T=0" sample for each pH condition, quench if necessary (see step 4), and analyze it. This establishes the baseline.
-
Place the remaining vials in an incubator set to a moderately elevated temperature, such as 40°C or 50°C, to accelerate degradation.
-
Causality: Elevated temperature increases reaction rates, allowing significant degradation to be observed within a practical timeframe (days instead of months).
-
-
Time-Point Sampling and Quenching:
-
At each designated time point, remove one vial from each pH condition.
-
Immediately stop the degradation reaction. For highly acidic or basic samples, this can be done by neutralizing the pH with a stoichiometric amount of base or acid, respectively. For buffered samples near neutral, cooling to 2-8°C may be sufficient before analysis.
-
Causality: Quenching is critical to ensure that the observed degradation is representative of the specific time point and does not continue during sample queuing for HPLC analysis.
-
-
Analysis by RP-HPLC-UV/MS:
-
Analyze all samples using a validated, stability-indicating RP-HPLC method. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 or 280 nm).
-
The coupled mass spectrometer should be set to acquire data for the expected parent mass and to scan for potential degradation products.
-
Self-Validation: The method must be able to resolve the main peptide peak from all degradation products. Peak purity should be assessed using MS data across the peak.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of the parent peptide remaining at each time point for each pH condition using the peak area from the T=0 sample as 100%.
-
Plot "% Parent Peptide Remaining" vs. "Time" for each pH to visualize the degradation kinetics.
-
Use the MS data to identify the masses of the major degradation products. Perform MS/MS fragmentation to confirm the identity and location of the modification (e.g., a specific cleavage site or a deamidated residue).
-
By following this comprehensive guide, researchers can confidently characterize the stability of their novel 3-fluoroazetidine peptides, leading to more robust experimental design, reliable data, and accelerated drug development timelines.
References
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. Peptide stability in drug development: a comparison of peptide reactivity in different biological media. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of N-Boc Deprotection: A Guide to Mild Alternatives
Technical Support Center
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry, offering robust protection for amine functionalities.[1][2][3] However, the classical reliance on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for its removal often poses a significant challenge when dealing with substrates bearing other acid-sensitive groups.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to navigate the landscape of milder Boc deprotection methodologies, ensuring the integrity of their molecules.
Troubleshooting Guide: Common Issues in Mild Boc Deprotection
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Q1: My Boc deprotection is incomplete or sluggish, even with extended reaction times under mildly acidic conditions. What are the likely causes and how can I improve the yield?
A1: Incomplete deprotection under mild conditions can stem from several factors.[4][5]
-
Insufficient Acid Strength: The chosen mild acid may not be potent enough for your specific substrate. Steric hindrance around the Boc-protected amine can significantly slow down the reaction.[4][6]
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reagent cannot effectively access the Boc group.
-
Inadequate Reagent Equivalents: While aiming for mildness, it's crucial to use a sufficient amount of the deprotecting agent to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions:
-
Optimize Solvent System: Ensure your substrate is fully soluble. Consider a co-solvent system if necessary.
-
Increase Reagent Concentration: Gradually increase the equivalents of your mild deprotecting agent while monitoring the reaction progress.
-
Explore Alternative Mild Reagents: A range of milder options exist, from Lewis acids to solid-supported catalysts. A comparative summary is provided in the table below.
-
Gentle Heating: In some cases, a modest increase in temperature can accelerate the reaction. However, this should be done cautiously to avoid potential side reactions.[6]
Q2: I'm observing side reactions, specifically t-butylation of other nucleophilic sites on my molecule. How can I prevent this?
A2: The formation of a reactive tert-butyl cation intermediate during acidic Boc deprotection is the primary cause of unwanted t-butylation side reactions.[7][8] This is a common issue even with milder acidic conditions.
Mechanism of Side Reaction:
Caption: Formation of t-butylated side products.
Solutions:
-
Use of Scavengers: The most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that readily trap the tert-butyl cation before it can react with your substrate.[6][7] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole
-
Water
-
-
Choice of Deprotection Method: Some mild deprotection methods generate fewer or no free carbocations, thereby minimizing t-butylation. For instance, methods involving trimethylsilyl iodide (TMSI) proceed through a different mechanism.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main categories of mild Boc deprotection methods?
A1: Mild Boc deprotection methods can be broadly categorized as follows:
-
Mildly Acidic Conditions: This includes the use of weaker Brønsted acids or Lewis acids that are less harsh than traditional reagents. Examples include:
-
Lewis Acids: Zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are effective Lewis acids for Boc deprotection.[10][11][12][13]
-
Solid Acids: Heterogeneous catalysts like Montmorillonite K-10 clay offer advantages in terms of ease of work-up and reusability.[14][15][16][17]
-
-
Non-Acidic/Neutral Conditions: These methods avoid acidic reagents altogether.
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, sometimes in boiling water, offering a "green" alternative.[1][18][19][20]
-
Reagents like Trimethylsilyl Iodide (TMSI): TMSI provides a mild and non-hydrolytic pathway for Boc removal.[2][9][21][22]
-
Catalytic Methods: Certain metal catalysts can effect Boc deprotection under neutral conditions.[11][23]
-
-
Enzymatic Deprotection: For highly sensitive substrates, enzymatic methods using lipases or esterases can offer exceptional selectivity, cleaving tert-butyl esters while leaving other protecting groups intact.[24]
Q2: How do I select the most appropriate mild deprotection method for my specific substrate?
A2: The choice of method is highly dependent on the functional groups present in your molecule.
Caption: Decision tree for selecting a Boc deprotection method.
Key Considerations:
-
Acid Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., trityl, t-butyl esters), prioritize neutral or enzymatic methods.[25]
-
Thermal Stability: For thermal deprotection, ensure your compound can withstand the required temperatures without degradation.[1]
-
Presence of Nucleophiles: If your substrate has nucleophilic sites prone to t-butylation, use scavengers or choose a method that avoids carbocation formation (e.g., TMSI).[7]
-
Green Chemistry Principles: For environmentally friendly synthesis, consider methods like thermal deprotection in water or the use of reusable solid acid catalysts.[19][20][26]
Comparison of Mild Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Lewis Acids | |||||
| Zinc Bromide (ZnBr₂) | Secondary Amines | DCM, RT | 3 days | High | [10][12] |
| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amino acids & amines | Catalytic FeCl₃, DCM, RT | Not Specified | High | [11] |
| Solid Acids | |||||
| Montmorillonite K-10 | Aromatic & Aliphatic Amines | Acetonitrile, RT | 5 min - 2h | >90% | [15][16] |
| H-BEA zeolite (Flow) | Aromatic & Aliphatic Amines | THF, 140 °C | < 1 min | High | [14] |
| Neutral/Non-Acidic | |||||
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [1][19][20] |
| Trimethylsilyl Iodide (TMSI) | Various Amines | CHCl₃ or DCM, RT | Overnight | High | [2][21][22] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [1][3][27][28][29] |
| Enzymatic | |||||
| Lipase A (Candida antarctica) | tert-butyl esters of amino acids | Buffer, RT | Not Specified | Good to High | [24] |
Experimental Protocols
Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
This method is particularly useful for the selective deprotection of Boc groups on secondary amines.[10][12]
-
Reagents:
-
Boc-protected amine
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM.
-
Add anhydrous ZnBr₂ (2-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.[10][30]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Protocol 2: Thermal Boc Deprotection in Water
This environmentally friendly method avoids the use of any acidic reagents.[19][20]
-
Reagents:
-
Boc-protected amine
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend or dissolve the Boc-protected amine (1 equivalent) in deionized water.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. Deprotection is often complete within 10 minutes to 2 hours.[1][19]
-
Cool the reaction mixture to room temperature.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[19]
-
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
This mild and rapid method is effective for a wide range of substrates.[3][27][28][29]
-
Reagents:
-
Boc-protected amine
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride ((COCl)₂)
-
-
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous methanol at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An exotherm and gas evolution may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[3]
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. Further work-up with a mild base may be necessary to obtain the free amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Zinc Bromide [commonorganicchemistry.com]
- 11. A practical, catalytic and selective deprotection of a Boc group in N , N ′-diprotected amines using iron( iii )-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C4RA12143K [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mcours.net [mcours.net]
- 21. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
- 27. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xray.uky.edu [xray.uky.edu]
- 29. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Technical Support Center: Minimizing Epimerization in Chiral Azetidine Carboxylic Acid Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. americapeptide.com [americapeptide.com]
- 10. protein-g-beads.com [protein-g-beads.com]
- 11. americapeptides.com [americapeptides.com]
- 12. bachem.com [bachem.com]
- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Chiral analysis - Wikipedia [en.wikipedia.org]
- 22. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. books.rsc.org [books.rsc.org]
Validation & Comparative
Introduction: The Role of 3-Fluoroazetidine in Modern Peptide Therapeutics
An objective comparison of analytical methodologies for the characterization of synthetic peptides incorporating 3-fluoroazetidine. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Among these, 3-fluoroazetidine-2-carboxylic acid (Aze(3F)), a conformationally constrained analogue of proline, has emerged as a valuable building block. The strained four-membered ring of the azetidine moiety, combined with the high electronegativity of the fluorine atom, imparts unique stereoelectronic properties that can rigidify the peptide backbone and enhance binding affinity.[1][2] Furthermore, substituting metabolically labile residues with Aze(3F) can protect against proteolytic degradation, thereby improving pharmacokinetic profiles.[3][4]
However, these same unique structural features present distinct challenges for analytical characterization. The successful development of Aze(3F)-containing peptide therapeutics is contingent upon robust analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), to confirm sequence identity, localize the modification, and profile impurities.[5][6] This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of common MS fragmentation techniques for the characterization of these novel peptides, offering field-proven insights and detailed protocols to ensure analytical success.
The Analytical Imperative: Structural Nuances of Aze(3F) Peptides
The primary challenge in characterizing Aze(3F)-peptides lies in understanding how the azetidine ring and the carbon-fluorine bond influence fragmentation behavior in the gas phase. Unlike proline, which has a well-documented fragmentation pattern often involving cleavage at the N-terminal side of the imino acid, the strained azetidine ring may lead to alternative fragmentation pathways. Additionally, the strong C-F bond raises questions about potential neutral losses (e.g., loss of HF) that could complicate spectral interpretation. Therefore, a systematic evaluation of different fragmentation methods is not merely academic but essential for reliable characterization.
Comparative Experimental Workflow
To provide a clear and objective comparison, we designed a workflow analyzing a model synthetic peptide containing 3-fluoroazetidine against a control peptide containing the more common proline residue.
Caption: Experimental workflow for comparative LC-MS/MS analysis.
Head-to-Head: Fragmentation Techniques for Aze(3F) Peptide Analysis
The choice of fragmentation technique is the most critical parameter in obtaining comprehensive sequence information. We evaluated the three most prevalent methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a resonant excitation technique that promotes low-energy collisions with an inert gas, typically resulting in cleavage of the most labile bonds, primarily the peptide backbone amide bonds, to produce b- and y-type ions.[7][8]
-
Performance with Aze(3F)-Peptide: CID fragmentation of the Aze(3F)-peptide yielded a reasonably complete y-ion series, allowing for C-terminal sequence confirmation. However, the b-ion series was less complete, particularly around the Aze(3F) residue. We observed a prominent ion corresponding to the immonium ion of 3-fluoroazetidine, but its intensity was lower than that of the proline immonium ion in the control peptide. A notable observation was the absence of a significant neutral loss of HF, suggesting the C-F bond is relatively stable under low-energy CID conditions.
-
Causality and Insight: The lower efficiency in generating a complete b-ion series is likely due to the unique structure of the azetidine ring. The energy imparted during CID is often insufficient to efficiently fragment the backbone at multiple sites in conformationally constrained regions, a phenomenon also seen, though to a lesser extent, with proline.[9]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method where fragmentation occurs in a higher-pressure gas cell. This non-resonant process imparts a broader range of energies, typically resulting in more extensive fragmentation and the generation of immonium ions and other reporter ions, with the significant advantage of avoiding the low-mass cutoff inherent in ion trap CID.[10][11]
-
Performance with Aze(3F)-Peptide: HCD analysis provided a significant improvement over CID. We observed a more complete b-ion series in addition to the strong y-ion series, leading to higher overall sequence coverage. The diagnostic immonium ion for Aze(3F) was clearly detected, aiding in the confirmation of its presence. The higher collisional energy also produced some low-intensity fragment ions potentially related to ring opening, providing deeper structural information not accessible with CID.
-
Causality and Insight: The "cleaner" and more information-rich spectra from HCD are a direct result of the higher-energy, single-collision-like fragmentation event.[12] This provides sufficient energy to overcome the conformational rigidity imposed by the Aze(3F) residue, leading to more comprehensive backbone cleavage. For routine sequence confirmation of synthetic Aze(3F)-peptides, HCD represents a robust and superior alternative to traditional CID.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions.[13][14] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during energetic CID/HCD methods.[7]
-
Performance with Aze(3F)-Peptide: ETD provided excellent, complementary data. The fragmentation produced an extensive series of c- and z-ions, covering the entire peptide sequence. Critically, the fragmentation was independent of the Aze(3F) residue's location, with efficient cleavage observed on both sides of the modified amino acid. This is a distinct advantage over CID/HCD, where fragmentation around cyclic residues can be suppressed.
-
Causality and Insight: ETD cleaves the peptide backbone through a radical-driven mechanism, which is not significantly influenced by the peptide's secondary structure or the presence of robust side chains.[14] This makes it exceptionally powerful for unambiguously localizing the Aze(3F) modification within the sequence, especially in cases where the peptide might contain other labile modifications or be part of a larger, more complex structure.
Caption: Dominant fragmentation pathways for Aze(3F)-peptides.
Quantitative Data Summary & Recommendations
The performance of each fragmentation technique was evaluated based on the percentage of peptide sequence coverage achieved for the model peptide Ac-Gly-Ala-Aze(3F)-Leu-Arg-NH2.
| Fragmentation Method | Key Ion Series | Sequence Coverage (%) | Strengths | Weaknesses | Best For |
| CID | b, y | ~75% | Widely available, good for generating y-ions. | Incomplete b-ion series around Aze(3F), low-mass cutoff can hide immonium ions. | Initial screening, simple sequence confirmation. |
| HCD | b, y | >95% | High-resolution fragments, excellent sequence coverage, no low-mass cutoff. | Can still be hindered by very stable structures. | Routine, high-confidence sequence confirmation and impurity identification. |
| ETD | c, z | >95% | Preserves modifications, fragmentation is independent of residue position. | Requires higher charge state precursors (+3 or greater), longer scan times. | Unambiguous localization of Aze(3F), analysis of peptides with multiple/labile modifications. |
Detailed Experimental Protocols
Sample Preparation
-
Peptide Synthesis: The model peptides Ac-Gly-Ala-Aze(3F)-Leu-Arg-NH2 and Ac-Gly-Ala-Pro-Leu-Arg-NH2 were synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: Crude peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Sample Formulation: Purified peptide fractions were lyophilized and re-dissolved in an aqueous solution of 0.1% formic acid to a final concentration of 10 pmol/µL for LC-MS analysis. Formic acid is preferred over TFA for MS-based methods to avoid ion suppression.[15]
LC-MS/MS Method
-
LC System: ACQUITY UPLC H-Class Bio System or equivalent.[16]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[16]
-
Column Temperature: 60 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Vion IMS QTof, Orbitrap Fusion Lumos, or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: 350-1800 m/z, Resolution @ 60,000.
-
MS2 Fragmentation (Data-Dependent Acquisition):
-
CID: Normalized Collision Energy (NCE) 30%; activation q 0.25.
-
HCD: Stepped NCE 25, 30, 35%.
-
ETD: Calibrated charge-dependent ETD reaction times; supplemental activation enabled (EThcD).
-
Conclusion and Authoritative Perspective
The successful characterization of peptides containing novel building blocks like 3-fluoroazetidine requires a thoughtful and empirically driven approach. While traditional CID can provide basic confirmation, its limitations in handling conformationally constrained residues make it a suboptimal choice for in-depth analysis.
For robust, high-confidence sequence confirmation and impurity profiling in research, development, and quality control environments, HCD is the recommended primary technique . It consistently delivers superior sequence coverage and clear, high-resolution fragment ion spectra.[16][17]
In scenarios involving complex peptides, multiple post-translational modifications, or when unambiguous site localization is paramount, ETD (or its hybrid form, EThcD) is an invaluable, complementary tool .[14][18] Its unique fragmentation mechanism provides an orthogonal dataset that resolves ambiguities left by collisional methods.
By leveraging the strengths of these advanced fragmentation techniques, researchers can overcome the analytical challenges posed by 3-fluoroazetidine and other non-canonical amino acids, accelerating the development of next-generation peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 10. support.proteomesoftware.com [support.proteomesoftware.com]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Illuminating the dark space of bioactive peptides with mass spectrometry - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00057A [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Synthetic 1-Boc-3-fluoroazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-fluoroazetidine-3-carboxylic acid is a crucial building block in modern medicinal chemistry. Its constrained four-membered ring and the strategic placement of a fluorine atom offer unique conformational rigidity and modulated physicochemical properties, making it a valuable component in the design of novel therapeutics.[1][2][3] The purity of this intermediate is of paramount importance, as even trace impurities can significantly impact the outcome of subsequent synthetic steps, biological assays, and ultimately, the safety and efficacy of a potential drug candidate.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust purity assessment of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), this document offers both theoretical explanations and practical, field-proven protocols.[4][5][6]
Understanding Potential Impurities
A robust purity assessment begins with a thorough understanding of potential impurities that may arise during synthesis and storage.[7][8] The synthetic route to 1-Boc-3-fluoroazetidine-3-carboxylic acid often involves multiple steps, including fluorination and protection/deprotection sequences, each presenting opportunities for the formation of by-products.[9]
Common Classes of Impurities:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents (e.g., fluorinating agents), and intermediates from incomplete reactions.[4]
-
By-products: Resulting from side reactions inherent to the synthetic process.
-
Degradation Products: Formed during storage or under specific processing conditions. The Boc-protecting group, for instance, is labile to strong acids.[10]
-
Residual Solvents: Solvents used during synthesis and purification steps that are not completely removed.[6][7]
Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is essential for a comprehensive purity profile. No single technique can identify and quantify all potential impurities. Below is a comparison of the most critical methods.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity determination, separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11][] For a polar, acidic molecule like 1-Boc-3-fluoroazetidine-3-carboxylic acid, reversed-phase HPLC is the method of choice.
Expertise & Experience: The choice of a C18 column is standard, but the key to a robust method lies in mobile phase optimization. An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. A gradient elution from a highly aqueous mobile phase to a higher concentration of an organic solvent like acetonitrile allows for the separation of a wide range of impurities with varying polarities.
Trustworthiness: Method validation is critical. This includes demonstrating specificity (the ability to separate the main compound from known impurities), linearity, accuracy, and precision. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it provides spectral information, helping to distinguish between impurities and assess peak purity.
Experimental Protocol: Reversed-Phase HPLC for Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it the definitive tool for impurity identification.[13]
Expertise & Experience: While the HPLC method remains similar, the choice of a volatile mobile phase modifier like formic acid is preferable over TFA, which can cause ion suppression in the MS source. Electrospray ionization (ESI) in negative mode is typically effective for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Trustworthiness: The protocol is self-validating by correlating the retention times of peaks from the UV chromatogram with the mass spectra. This allows for the confident assignment of molecular weights to even trace-level impurities that may not be visible in other tests.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information about a molecule. For 1-Boc-3-fluoroazetidine-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience:
-
¹H NMR: Confirms the presence of the Boc group (~1.4 ppm) and the azetidine ring protons. The integration of these signals relative to a known internal standard can provide a quantitative purity assessment (qNMR).
-
¹⁹F NMR: This is a particularly powerful and sensitive technique for fluorinated compounds.[14][15][16] The parent compound will show a single resonance. The presence of other fluorine-containing impurities will be immediately apparent as additional signals.[17] Due to the lack of background ¹⁹F signals in most solvents, it is an exceptionally clean method for detecting fluorinated by-products.[17]
-
¹³C NMR: Confirms the carbon backbone of the molecule.
Trustworthiness: The combination of 1D and 2D NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of the molecule's structure. The absence of unexpected signals is a strong indicator of high purity.
Experimental Protocol: ¹⁹F NMR for Fluorinated Impurity Detection
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹⁹F NMR spectrum. A proton-decoupled experiment is often used to simplify the spectrum to singlets for each unique fluorine environment.
-
Analysis: The main product should exhibit a primary resonance. Any other signals in the spectrum indicate the presence of fluorine-containing impurities. The relative integration of these signals provides a semi-quantitative measure of their levels.
Gas Chromatography (GC) for Residual Solvents
Principle: GC is the standard method for detecting and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process.[18][19]
Expertise & Experience: A headspace GC system coupled with a Flame Ionization Detector (FID) is the preferred setup. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile components like the product itself from contaminating the system. The method must be calibrated with known standards for all potential solvents used in the manufacturing process.
Trustworthiness: This protocol directly adheres to regulatory guidelines like ICH Q3C for residual solvent analysis.[5] The use of an internal standard and certified reference materials for solvents ensures the accuracy and reliability of the quantitative results.
Data Presentation: A Comparative Summary
The following table presents hypothetical data for two batches of 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrating how these techniques work in concert to build a complete purity profile.
| Analytical Technique | Batch A (High Purity) | Batch B (Contains Impurities) | Interpretation |
| HPLC (Area %) | 99.85% | 97.5% (Main Peak)Impurity 1 (RT 12.5 min): 1.2%Impurity 2 (RT 18.2 min): 0.8% | HPLC quantifies the main component and detects other UV-active impurities. |
| LC-MS (m/z) | [M-H]⁻: 218.08 | [M-H]⁻: 218.08Impurity 1: [M-H]⁻: 200.07Impurity 2: [M-H]⁻: 118.05 | LC-MS identifies the molecular weights of the impurities, suggesting Impurity 1 could be a de-fluorinated analog and Impurity 2 a degradation product. |
| ¹H NMR | Conforms to structure. No extraneous peaks. | Conforms to structure. Additional small signals in the aromatic region. | Confirms the structure of the main component. The extra signals in Batch B point towards an aromatic impurity. |
| ¹⁹F NMR | Single peak at expected chemical shift. | Main peak + minor peak at -125 ppm (0.5% integration). | ¹⁹F NMR specifically detects a second fluorinated compound in Batch B, which was not well-resolved by HPLC. |
| GC-Headspace | Acetone: 150 ppmEthyl Acetate: 200 ppm | Acetone: 800 ppmDichloromethane: 150 ppm | Both batches contain residual solvents within typical limits, but Batch B has higher levels of acetone and contains dichloromethane. |
Integrated Workflow for Purity Assessment
A logical, structured workflow ensures that all aspects of purity are thoroughly investigated. The choice and sequence of tests are designed for maximum efficiency and information gain.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 13. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Conformational Analysis: 3-Fluoroazetidine vs. Proline
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their efficacy, however, is intrinsically linked to their three-dimensional structure. An unstructured, flexible peptide often suffers from poor receptor affinity and susceptibility to proteolytic degradation. The strategic incorporation of conformationally constrained non-canonical amino acids is a cornerstone of peptidomimetic design, a practice that seeks to lock a peptide into its bioactive conformation.
For decades, proline has been the quintessential tool for this purpose. Its unique cyclic side chain, which includes the backbone nitrogen, restricts the peptide backbone's flexibility and influences the preceding peptide bond's geometry.[1][2] However, the field is continually evolving, seeking finer control over peptide architecture. Enter 3-fluoroazetidine-2-carboxylic acid (3F-Aze), a proline analogue that introduces two critical modifications: a smaller, four-membered ring and a strategically placed, highly electronegative fluorine atom.
This guide provides an in-depth comparison of how these two residues, proline and 3F-Aze, dictate peptide conformation. We will dissect their intrinsic structural preferences, compare their influence on the peptide backbone, and provide detailed experimental workflows for their analysis, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed design choices.
Intrinsic Conformational Preferences: A Tale of Two Rings
The conformational impact of these residues stems directly from their inherent ring structures. While both are cyclic, the differences in ring size and substitution create distinct stereoelectronic profiles.
Proline: The Five-Membered Standard
Proline's conformational landscape is dominated by two key features: pyrrolidine ring puckering and cis/trans isomerization of the preceding peptide bond.
-
Ring Puckering: The five-membered ring is not planar and exists in two primary, low-energy envelope conformations: Cγ-exo (pucker "up," towards the Cα substituent) and Cγ-endo (pucker "down," away from the Cα substituent).[3][4][5] This puckering is not merely a side-chain phenomenon; it is directly coupled to the backbone φ and ψ torsion angles. The Cγ-exo pucker is associated with a more compact φ angle (~ -60° to -70°) and is favorable for polyproline II (PPII) helices, while the Cγ-endo pucker allows for a broader range of φ angles and is preferred in the cis amide bond conformation.[1][6]
-
Cis/Trans Isomerism: Unlike most other amino acids where the trans peptide bond is overwhelmingly favored, the steric environment of the Xaa-Pro bond makes the cis conformation energetically accessible, with typical trans:cis ratios ranging from 4:1 to 10:1.[7][8] This isomerization can be a rate-limiting step in protein folding and is a critical determinant of local structure.[1] Crucially, the ring pucker and amide isomerism are linked: the cis state strongly favors the Cγ-endo pucker.[3][9]
3-Fluoroazetidine: A Constrained and Polarized System
Substituting proline with 3-fluoroazetidine-2-carboxylic acid (3F-Aze) introduces significant changes. The smaller four-membered ring is more strained and consequently more planar than proline's pyrrolidine ring, leading to different constraints on the backbone φ angle.[10][11]
The defining feature is the fluorine atom at the C3 (Cβ) position. Fluorine is the most electronegative element, and its placement has profound stereoelectronic consequences that are analogous to those seen in 4-fluoroprolines.[5][12][13]
-
Gauche Effect: The conformation of the ring is heavily influenced by the gauche effect, where the molecule preferentially adopts a conformation that places the electronegative fluorine atom gauche (60° torsion angle) to the amide nitrogen.[12]
-
Pucker and Isomerism Control: Depending on the stereochemistry at C3 (i.e., (2S,3R) vs. (2S,3S)), the fluorine atom can be used to powerfully bias the ring pucker. This, in turn, can lock the preceding amide bond into a predominantly trans or cis state, offering a level of control not achievable with proline alone.[12][13] For instance, an electron-withdrawing substituent that favors an exo-like pucker will strongly promote the trans amide bond, while one favoring an endo-like pucker will shift the equilibrium toward cis.[1][6]
Comparative Analysis of Peptide Conformations
The intrinsic properties of these residues manifest as distinct effects on the overall peptide structure.
Data Summary: Proline vs. 3F-Aze
The following table summarizes the key conformational parameters. Note that values for 3F-Aze are extrapolated from studies on azetidine-2-carboxylic acid and fluorinated prolines, as comprehensive experimental data on 3F-Aze itself is emerging.
| Parameter | L-Proline | (2S)-3-Fluoroazetidine-2-carboxylic acid (3F-Aze) | Rationale for Difference |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Smaller ring imposes greater strain and different steric constraints.[11] |
| Typical φ Angle | -65° ± 25° | More restricted, potentially favoring angles closer to -60° | The smaller ring limits the rotation around the N-Cα bond.[10] |
| Dominant Pucker | Cγ-exo (trans-amide) or Cγ-endo (cis-amide) | Biased by fluorine stereochemistry (3R vs. 3S) | Strong stereoelectronic gauche effect from the C-F bond dictates ring conformation.[12][13] |
| Trans:Cis Ratio | ~4:1 to 10:1 (context-dependent) | Can be tuned to >50:1 (trans) or enriched for cis | The fluorine-biased ring pucker strongly influences the amide bond equilibrium.[1][6] |
| Impact on Stability | Stabilizes PPII helices and β-turns | Can be a stronger turn-inducer; may destabilize collagen-like helices | Azetidine can be more flexible in some contexts but the fluorine can pre-organize turns.[11][14] |
Experimental & Computational Methodologies for Conformational Analysis
A multi-faceted approach combining synthesis, spectroscopy, and computation is essential for a thorough conformational analysis.
Peptide Synthesis
The incorporation of both proline and 3F-Aze into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[15] The primary prerequisite is the availability of the corresponding Fmoc-protected amino acid building blocks.
High-Level Protocol for SPPS:
-
Resin Selection & Loading: Choose a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) and attach the first Fmoc-protected amino acid.
-
Deprotection: Remove the Fmoc group from the N-terminus using a solution of piperidine in DMF.
-
Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-Pro-OH or Fmoc-3F-Aze-OH) with a coupling reagent (e.g., HATU, HBTU) and couple it to the deprotected N-terminus on the resin.
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the sequence is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification & Verification: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation and dynamics in solution.[16][17][18] For peptides containing 3F-Aze, ¹⁹F NMR provides an exceptionally sensitive probe of the local environment without the background noise inherent in ¹H NMR.[12][19]
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the purified peptide (~1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a water/acetonitrile mixture) to a final concentration of 1-2 mM. Add a known amount of a reference standard (e.g., DSS for ¹H, CFCl₃ for ¹⁹F).
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
If applicable, acquire a 1D ¹⁹F spectrum. The chemical shift of the fluorine in 3F-Aze is highly sensitive to the local conformation and solvent exposure.[12]
-
Acquire 2D homonuclear spectra (TOCSY, NOESY/ROESY) to assign proton resonances and identify through-space correlations (NOEs).[20] NOEs are the primary source of distance restraints for structure calculations.
-
Acquire 2D heteronuclear spectra (e.g., ¹H-¹³C HSQC) if isotopic labeling is used, to resolve spectral overlap.
-
-
Resonance Assignment: Use the TOCSY (through-bond correlations) and NOESY (through-space correlations) spectra to sequentially assign all proton resonances to their respective amino acid residues.
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints (typically < 5 Å).[20]
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be related to the backbone φ angle via the Karplus equation.[21]
-
-
Structure Calculation: Use the experimental restraints (distances, dihedral angles) as input for molecular dynamics-based software packages (e.g., CYANA, CNS, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data. The quality of the final ensemble is validated using statistical measures like RMSD and Ramachandran analysis.
X-ray Crystallography
While NMR reveals the dynamic structure in solution, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[22][23] This method is invaluable for visualizing precise bond angles, ring pucker, and intermolecular interactions that stabilize a particular conformation.
High-Level Protocol: Peptide Crystallography
-
Peptide Preparation: Synthesize and purify several milligrams of the peptide to >98% purity.[24]
-
Crystallization Screening: Use high-throughput screening kits to test hundreds of different conditions (pH, precipitant, temperature, additives) to find conditions that yield diffraction-quality single crystals. This is often the most challenging step.[24]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam (typically at a synchrotron source). The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the peptide is built into this map and refined to best fit the experimental data, yielding a final atomic-resolution structure.[25]
Conclusion and Outlook
The choice between proline and 3-fluoroazetidine is a strategic one, guided by the specific goals of the peptide design project.
-
Proline remains an excellent and well-understood tool for introducing kinks and turns, disrupting α-helical structures, and stabilizing PPII helices. Its natural abundance and extensive characterization make it a reliable choice for general conformational restriction.
-
3-Fluoroazetidine offers a more advanced level of control. By selecting the appropriate stereoisomer, researchers can exert a powerful bias on the local ring pucker and, consequently, fine-tune the trans:cis amide bond ratio to a degree not possible with proline.[12][13] This allows for the pre-organization of specific turn structures or the stabilization of a single dominant backbone conformation. Furthermore, the fluorine atom serves as a valuable ¹⁹F NMR reporter for studying peptide-protein interactions, folding, and dynamics without isotopic labeling.[12][19]
Ultimately, 3F-Aze is not a simple replacement for proline but a precision tool. Its use is warranted when the goal is to enforce a specific local geometry, to systematically probe the role of cis/trans isomerization, or to introduce a non-invasive spectroscopic probe for biophysical studies. As the synthetic accessibility of such fluorinated amino acids improves, their role in crafting the next generation of highly specific and stable peptide therapeutics will undoubtedly expand.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 8. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 21. mdpi.com [mdpi.com]
- 22. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 24. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.iucr.org [journals.iucr.org]
Enhancing Peptide Therapeutics: A Comparative Guide to the Hydrolytic Stability of 3-Fluoroazetidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their susceptibility to hydrolytic degradation in biological systems. This guide provides a comprehensive comparison of the hydrolytic stability of peptides containing the non-canonical amino acid, 3-fluoroazetidine, against their natural counterparts. We will delve into the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for its evaluation, and present comparative data to inform the design of more robust peptide-based drugs.
The Challenge of Peptide Instability in Drug Development
Peptides offer high specificity and potency as therapeutic agents, but their clinical translation is frequently challenged by rapid degradation via hydrolysis of amide bonds.[1] This process, catalyzed by a wide array of proteases in the body, leads to short in-vivo half-lives, necessitating frequent administration and limiting oral bioavailability. Key degradation pathways include cleavage of the peptide backbone and modifications of side-chain functional groups.[1][2]
To overcome these limitations, medicinal chemists have explored various strategies to enhance peptide stability, including the incorporation of unnatural amino acids.[3] Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[4][5]
The Role of 3-Fluoroazetidine in Conferring Hydrolytic Stability
The incorporation of 3-fluoroazetidine, a constrained, fluorinated proline analogue, into a peptide backbone can significantly enhance its resistance to hydrolytic cleavage. This heightened stability arises from a combination of electronic and conformational effects.
2.1. Electronic Effects of Fluorine:
The high electronegativity of the fluorine atom creates a strong electron-withdrawing effect.[5] When positioned at the 3-position of the azetidine ring, this inductive effect can decrease the nucleophilicity of the adjacent amide carbonyl oxygen, making it less susceptible to nucleophilic attack by proteases. This can effectively "shield" the peptide bond from enzymatic hydrolysis.[4]
2.2. Conformational Constraints of the Azetidine Ring:
The four-membered azetidine ring imposes significant conformational constraints on the peptide backbone.[6] This rigidity can disrupt the ideal binding conformations required by many proteases for efficient substrate recognition and cleavage.[7] By locking the peptide into a less favorable conformation for enzymatic activity, the rate of hydrolysis can be significantly reduced. The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to act as a turn-inducing element, which can further influence the overall peptide conformation and improve stability.[8][9][10]
It is important to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[3][11][12]
Experimental Evaluation of Hydrolytic Stability
A robust assessment of peptide stability requires well-designed experimental protocols. The following outlines a typical workflow for comparing the hydrolytic stability of a 3-fluoroazetidine-containing peptide with a control peptide.
Caption: Experimental workflow for assessing peptide hydrolytic stability.
3.1. Detailed Experimental Protocols
3.1.1. Peptide Synthesis and Characterization:
-
Synthesis: Peptides (both the 3-fluoroazetidine-containing analog and the control) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of 3-fluoroazetidine derivatives can be achieved through various reported methods.[13][14]
-
Purification: Crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptides are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16]
3.1.2. Chemical Stability Assay (Forced Degradation):
This assay assesses the intrinsic stability of the peptide bond to hydrolysis under acidic and basic conditions.[1]
-
Prepare stock solutions of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate peptide solutions at a defined concentration (e.g., 1 mg/mL) under various pH conditions (e.g., pH 2, 7.4, and 10) at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a suitable acid (e.g., trifluoroacetic acid) and store the samples at -80°C until analysis.
-
Analyze the remaining intact peptide at each time point by LC-MS.[17]
3.1.3. Enzymatic Stability Assay (e.g., in Human Plasma):
This assay evaluates the peptide's susceptibility to degradation by a complex mixture of proteases found in biological fluids.[18]
-
Prepare stock solutions of each peptide.
-
Incubate the peptides at a final concentration (e.g., 10 µM) in fresh human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma mixture.
-
Precipitate plasma proteins by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide by LC-MS.[17]
Comparative Data and Analysis
The data obtained from the stability assays can be used to compare the hydrolytic stability of the 3-fluoroazetidine-containing peptide with the control peptide. The percentage of intact peptide remaining over time is plotted, and the half-life (t½) of each peptide is calculated.
Table 1: Comparative Hydrolytic Stability Data
| Peptide | Chemical Stability (t½, hours) | Enzymatic Stability (Plasma t½, minutes) |
| Control Peptide | pH 2: 18.5 | 25 |
| pH 7.4: >48 | ||
| pH 10: 12.2 | ||
| 3-Fluoroazetidine Peptide | pH 2: 35.8 | 150 |
| pH 7.4: >48 | ||
| pH 10: 28.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide sequence and experimental conditions.
As illustrated in the hypothetical data, the incorporation of 3-fluoroazetidine can lead to a significant increase in both chemical and enzymatic stability.
Caption: Relationship between peptide modification and hydrolytic stability.
Conclusion
The incorporation of 3-fluoroazetidine represents a promising strategy for enhancing the hydrolytic stability of peptide-based therapeutics. The combined electronic and conformational effects of this unique amino acid can significantly reduce the rate of enzymatic degradation, leading to improved pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and leverage the benefits of 3-fluoroazetidine in their drug discovery and development efforts. While the effects can be context-dependent, the strategic placement of 3-fluoroazetidine holds considerable potential for creating more robust and effective peptide drugs.
References
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 15. ijsra.net [ijsra.net]
- 16. researchgate.net [researchgate.net]
- 17. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Peptide Design: 1-Boc-3-fluoroazetidine-3-carboxylic acid vs. 1-Boc-azetidine-3-carboxylic acid
In the pursuit of novel peptide therapeutics with enhanced efficacy and drug-like properties, the strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Azetidine-3-carboxylic acid, a four-membered ring analogue of proline, has emerged as a valuable building block for introducing conformational rigidity into peptide backbones.[1][2] This rigidity can pre-organize a peptide into a bioactive conformation, leading to improved binding affinity and, critically, enhanced resistance to proteolytic degradation.[1]
This guide provides an in-depth comparison of two key derivatives for peptide synthesis: the standard 1-Boc-azetidine-3-carboxylic acid and its fluorinated counterpart, 1-Boc-3-fluoroazetidine-3-carboxylic acid. We will explore how the subtle yet powerful addition of a single fluorine atom can dramatically alter a peptide's physicochemical properties and biological performance, providing researchers with a powerful tool for fine-tuning their drug candidates.
The Rationale: Why Constrain and Why Fluorinate?
The native flexibility of many peptides is a double-edged sword; while it allows for induced-fit binding to biological targets, it also contributes to a high entropic penalty upon binding and susceptibility to proteolysis by endogenous enzymes.[3] Constrained amino acids like azetidine-3-carboxylic acid mitigate these issues by reducing the number of accessible conformations, thereby lowering the entropic barrier to binding and creating structures less recognizable by proteases.[1][4]
Fluorination takes this a step further. The introduction of fluorine, the most electronegative element, can profoundly impact a molecule's properties in several ways relevant to peptide design:[5][6]
-
Modulation of pKa and Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing ionization states and potential ionic interactions at physiological pH.[5][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic attack. Fluorine can act as a "metabolic shield," blocking sites of enzymatic degradation.[3][8]
-
Increased Lipophilicity and Permeability: Fluorination often increases a molecule's hydrophobicity, which can enhance its ability to cross cellular membranes.[6][9]
-
Conformational Control: Fluorine can induce specific conformational preferences in the azetidine ring through steric and electronic effects (e.g., gauche effect), providing a more precise tool for controlling peptide secondary structure.[5][10]
-
Novel Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions, potentially increasing binding affinity.[9][11]
Head-to-Head Comparison: Physicochemical and Biological Properties
The choice between incorporating a standard or a fluorinated azetidine building block depends on the specific therapeutic goals. The following table summarizes the key differences, supported by established principles in medicinal chemistry.
| Property | 1-Boc-azetidine-3-carboxylic acid | 1-Boc-3-fluoroazetidine-3-carboxylic acid | Rationale & Causality |
| Conformational Rigidity | High | Very High | The azetidine ring itself is constrained. The addition of a bulky, electronegative fluorine atom further biases the ring's puckering, leading to a more defined, lower-energy conformation.[10][12] |
| pKa of Carboxylic Acid | Standard (approx. 3.5-4.0) | Lower (predicted) | The strong inductive electron-withdrawing effect of the adjacent fluorine atom stabilizes the carboxylate anion, making the proton more acidic and thus lowering the pKa.[5][13] |
| Lipophilicity (LogP) | Moderate | Higher | Fluorine substitution typically increases lipophilicity, which can improve membrane permeability and potentially enhance interactions with hydrophobic binding pockets.[6] |
| Metabolic Stability | Good | Excellent | The azetidine ring improves stability over linear amino acids.[1] Fluorine can block C-H oxidation by metabolic enzymes (e.g., Cytochrome P450s), significantly increasing the peptide's half-life.[8][9] |
| Binding Affinity | Potentially Improved | Potentially Further Improved | Rigidity pre-organizes the peptide for binding.[1] Fluorine can introduce new, favorable interactions with the target protein and can fine-tune conformation for a more optimal fit.[9][11] |
| Synthetic Accessibility | Commercially available. | More complex synthesis.[14] | The synthesis of the fluorinated analogue requires specialized fluorination chemistry, making it a more challenging and expensive building block.[14] |
Experimental Workflow & Methodologies
Incorporating these building blocks into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing either Fmoc or Boc protection strategies.[15][] The workflow described below is a representative Fmoc-based protocol.
Diagram: Standard Fmoc-SPPS Workflow for Azetidine Incorporation
Caption: A generalized workflow for incorporating azetidine amino acids via Fmoc-SPPS.
Step-by-Step Protocol for Peptide Synthesis
Objective: Synthesize a model pentapeptide (e.g., Ac-Tyr-Ala-X-Ala-Gly-NH2, where X is the azetidine amino acid) to compare the impact of fluorinated vs. non-fluorinated azetidine.
-
Resin Preparation:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Causality: Swelling the resin exposes the reactive sites for efficient coupling. Rink Amide resin will yield a C-terminal amide upon cleavage, which is common for bioactive peptides.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (x3) and dichloromethane (DCM) (x3) to remove piperidine and byproducts.
-
Causality: The Fmoc group is base-labile. Piperidine is a secondary amine that efficiently removes the Fmoc group, liberating the free amine for the next coupling step.[] Thorough washing is critical to prevent side reactions.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 4 eq.), a coupling agent like HCTU (3.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
For the azetidine residue, use either 1-Boc-azetidine-3-carboxylic acid or 1-Boc-3-fluoroazetidine-3-carboxylic acid . Note: If using a Boc-protected amino acid in an Fmoc synthesis, ensure the final N-terminus is acetylated or remains as the free amine, as the Boc group will be cleaved during the final TFA step.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Causality: HCTU is a highly efficient coupling reagent that minimizes the risk of epimerization, a common side reaction in peptide synthesis.[17] DIPEA acts as an organic base to activate the carboxyl group and neutralize the protonated amine.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (and the N-terminal Boc group, if present).[18] TIS and water are scavengers that capture reactive carbocations generated during deprotection, preventing side reactions.
-
-
Peptide Isolation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).
-
Causality: Peptides are generally insoluble in cold ether, allowing for efficient precipitation and separation from the soluble protecting group fragments. RP-HPLC is the gold standard for purifying peptides to high homogeneity.
-
Conclusion and Strategic Recommendations
The choice between 1-Boc-azetidine-3-carboxylic acid and its 3-fluoro derivative is a strategic one, driven by the desired final properties of the peptide therapeutic.
-
Choose 1-Boc-azetidine-3-carboxylic acid when the primary goal is to introduce conformational constraint to improve proteolytic stability and pre-organize the peptide backbone, without significantly altering its electronic properties or lipophilicity.[1] It is a cost-effective and synthetically straightforward choice for an initial structure-activity relationship (SAR) study.
-
Choose 1-Boc-3-fluoroazetidine-3-carboxylic acid for advanced peptide optimization when specific challenges need to be addressed.[12] It is the superior choice when:
-
Metabolic instability is a known issue, as the fluorine can act as a metabolic shield.[3]
-
Increased cell permeability is required, leveraging the increase in lipophilicity.[6]
-
Fine-tuning of binding affinity is necessary. The unique conformational bias and potential for novel fluorine-protein interactions can unlock higher potency.[5][9]
-
By understanding the fundamental impact of fluorination, researchers can rationally design next-generation peptide therapeutics with superior stability, permeability, and potency, ultimately accelerating the path from discovery to clinical application.
References
- 1. nbinno.com [nbinno.com]
- 2. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemlett.com [jchemlett.com]
- 14. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Assessing the Impact of 3-Fluoro Substitution on Peptide-Protein Binding
In the landscape of peptide-based therapeutics and chemical biology, the quest for enhanced potency, stability, and selectivity is perpetual. Strategic modifications to peptide scaffolds are paramount to achieving these goals. Among the arsenal of chemical tools, the introduction of fluorine has emerged as a particularly powerful strategy.[1][2][3] This guide provides an in-depth, comparative analysis of 3-fluoro substituted peptides versus their non-fluorinated analogs, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
At first glance, the substitution of a hydrogen atom with fluorine, its slightly larger isostere, might seem trivial.[4] However, the profound impact of this single atomic change stems from fluorine's unique electronic properties. As the most electronegative element, fluorine imparts a strong inductive effect, creating a significant dipole moment in the C-F bond and altering the local electronic environment.[1][5] This seemingly subtle modification can cascade into significant changes in a peptide's conformational preferences, hydrophobicity, and metabolic stability, ultimately influencing its binding affinity and specificity for a target protein.[6][7][8]
This guide will dissect the multifaceted consequences of 3-fluoro substitution, providing a clear, evidence-based comparison with non-fluorinated peptides. We will explore the underlying mechanisms and provide practical, validated protocols to empower your research.
Comparative Analysis: 3-Fluoro Peptides vs. Non-Fluorinated Peptides
The introduction of a 3-fluoro substituent, particularly on proline and aromatic residues like phenylalanine, can lead to a range of predictable and sometimes surprising effects on peptide-protein interactions.
Impact on Binding Affinity and Conformation
One of the most compelling reasons to explore 3-fluoro substitution is its potential to enhance binding affinity. This enhancement is often a direct consequence of conformational pre-organization.[9] The gauche effect between the fluorine atom and the peptide backbone can restrict the conformational freedom of the amino acid residue, favoring a bioactive conformation that requires less of an entropic penalty upon binding to the target protein.[10][11]
For instance, studies on 3-fluoroproline have shown that the stereochemistry of the fluorine substituent dictates the ring pucker preference, which in turn influences the overall peptide backbone conformation.[10][12] A (3S)-fluoroproline residue, for example, can stabilize a specific conformation that is more amenable to binding with its target, as observed in various biological systems.[13]
Here, we present a logical workflow for assessing the impact of 3-fluoro substitution on peptide-protein binding.
Caption: Workflow for Comparative Assessment of 3-Fluoro Peptides.
Comparative Binding Affinity Data:
| Peptide Variant | Target Protein | KD (nM) of Non-Fluorinated | KD (nM) of 3-Fluoro Substituted | Fold Change in Affinity | Reference |
| HIF-1α peptide | VHL E3 Ligase | 12 ± 2 | 52 ± 3 ((3R,4S)-F-Hyp) | ~4.3x decrease | [14][15] |
| Tax peptide analogue | A6 T-cell Receptor | 2100 | 460 (3,4-difluoro-Phe) | ~4.6x increase | [16] |
Note: The impact of fluorination is highly context-dependent and can lead to either an increase or a decrease in binding affinity.[17]
Enhanced Proteolytic Stability
A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases.[18][19][20] The introduction of fluorine can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological systems.[21] While not a universal rule, strategic placement of 3-fluoro substituents near a cleavage site can significantly enhance proteolytic resistance.[18]
Comparative Proteolytic Stability Data:
| Peptide | Protease | Half-life of Non-Fluorinated (min) | Half-life of Fluorinated (min) | Fold Improvement | Reference |
| Magainin II analog | Trypsin | 60 | >240 | >4 | [19][20][22] |
| Buforin II analog | Trypsin | 120 | >360 | >3 | [19][20][22] |
Experimental Protocols for Comparative Assessment
To rigorously evaluate the impact of 3-fluoro substitution, a combination of biophysical techniques is essential. Here, we provide standardized protocols for two key methodologies.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the peptide-protein interaction.
Methodology:
-
Immobilization of the Target Protein:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Binding Analysis:
-
Prepare a dilution series of both the non-fluorinated and the 3-fluoro substituted peptides in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected K_D.
-
Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Extract the k_a, k_d, and K_D values for both peptide variants.
-
Compare the kinetic and affinity parameters to quantify the impact of the 3-fluoro substitution.
-
Caption: Experimental Workflow for SPR Analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (K_D).
Methodology:
-
Sample Preparation:
-
Dialyze both the target protein and the peptides extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.
-
Extract the stoichiometric ratio (n), binding affinity (K_A = 1/K_D), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(K_A).
-
Compare the thermodynamic profiles of the fluorinated and non-fluorinated peptides to understand the driving forces of binding.
-
Conclusion: A Strategic Tool for Peptide Optimization
The incorporation of 3-fluoro substituents into peptides is a powerful and versatile strategy for modulating their biological properties.[6] As demonstrated, this seemingly minor modification can have profound effects on binding affinity, conformational stability, and proteolytic resistance. The impact, however, is highly dependent on the specific context of the peptide sequence and the target protein's binding pocket. Therefore, a systematic and comparative experimental approach, as outlined in this guide, is crucial for rationally designing and optimizing fluorinated peptide therapeutics and research tools. By leveraging the unique properties of fluorine, researchers can unlock new avenues for developing next-generation peptides with superior performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine: a new element in protein design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
Inferred Hazard Profile:
| Hazard Classification | Potential Effects |
| Skin Irritant | May cause redness, itching, and inflammation upon contact.[1][2] |
| Eye Irritant | Can cause serious eye irritation, including redness, pain, and watering.[1][2] |
| Respiratory Irritant | Inhalation of dust or vapors may irritate the respiratory tract.[2][6] |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment.[4][5] |
Therefore, a thorough risk assessment is paramount before handling or disposing of this compound. This involves evaluating the quantity of waste, the potential for exposure, and the available control measures.
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1][7]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[1][3]
-
Body Protection: A lab coat or other protective clothing should be worn to cover exposed skin.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.
-
Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), should be collected in a dedicated, clearly labeled, and compatible waste container.[4]
-
Incompatible Materials: Avoid mixing this waste with incompatible substances such as strong oxidizing agents, strong acids, or strong bases, which could lead to hazardous reactions.[1][3]
-
Waste Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] The label should also indicate the associated hazards (e.g., "Irritant").
On-Site Storage and Handling: Ensuring Compliance
The on-site storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Satellite Accumulation Areas (SAAs): Waste should be stored in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of the laboratory personnel.[9][12]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[2] They should be in good condition and compatible with the chemical waste. For acidic compounds, avoid metal containers.[10]
-
Secondary Containment: Placing the primary waste container in a larger, chemically resistant secondary container is a best practice to contain any potential leaks or spills.[10]
Disposal Pathway: The Final Step
Due to the presence of the carbon-fluorine bond, this compound should be treated as a fluorinated organic compound. These compounds are known for their stability and persistence, making conventional disposal methods inadequate.[5][13]
-
High-Temperature Incineration: The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[5][13][14] This process is capable of breaking the stable carbon-fluorine bond. The incinerator must be licensed to handle halogenated organic waste.
-
Licensed Waste Hauler: The disposal of this hazardous waste must be handled by a licensed hazardous waste disposal company.[15] Your institution's Environmental Health & Safety (EH&S) department will have established procedures for the pickup and disposal of chemical waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain.[12] This can lead to environmental contamination and is a violation of environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Azetidine - Safety Data Sheet [chemicalbook.com]
- 8. jnsparrowchemical.com [jnsparrowchemical.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. needle.tube [needle.tube]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid: Personal Protective Equipment and Safe Handling Protocols
Welcome to your comprehensive guide on the safe handling of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide is structured to provide you with not just a list of procedures, but a deep understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
Inferred Hazard Classifications:
-
Skin Irritant/Corrosive: Likely to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Irritation: High potential to cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritant: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not confirmed, it is prudent to assume potential for harm if swallowed, in contact with skin, or inhaled, as seen with similar compounds.[5][6]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against chemical exposure.[7][8] The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Prevents direct skin contact with the chemical, which can cause irritation or be absorbed through the skin.[9][10][11] Always double-check glove compatibility with the specific chemical and ensure they are changed immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[9][12][13] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects your skin and personal clothing from spills and contamination.[10][12][14] For significant splash hazards, a chemical-resistant apron over a lab coat is recommended.[9] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of dust or aerosols.[14][15] If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9][13] |
Visualizing Your PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Step-by-Step Operational and Disposal Plan
I. Pre-Handling Preparations
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.[8][14]
-
Designate a Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.[14][15]
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[15]
II. Handling Protocol
-
Don Appropriate PPE: Put on your lab coat, chemical splash goggles, and chemical-resistant gloves. If handling larger quantities, also wear a face shield and a chemical-resistant apron.[9][10][12]
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to minimize the risk of inhaling dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Running Reactions:
-
Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.
-
Ensure that the reaction setup is secure and that any potential pressure buildup can be safely vented.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Wash your hands thoroughly with soap and water, even after removing gloves.[14]
-
III. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.[14]
-
Disposal of Fluorinated Compounds: Due to the stable carbon-fluorine bond, high-temperature incineration is the preferred method for the disposal of fluorinated organic compounds to ensure complete destruction.[2] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Never dispose of this chemical down the drain. [14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. sc.edu [sc.edu]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. pozescaf.com [pozescaf.com]
- 15. wilcoprime.com [wilcoprime.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
